L-Amoxicillin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H19N3O5S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24) |
InChI Key |
LSQZJLSUYDQPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control for L Amoxicillin
Chemical Synthesis Pathways for L-Amoxicillin
The chemical synthesis of this compound has been a cornerstone of its production for many years. These methods, however, are often complex and present environmental challenges.
Multi-Step Approaches from 6-Aminopenicillanic Acid (6-APA) and Related Precursors
The conventional chemical synthesis of this compound typically begins with the key intermediate, 6-aminopenicillanic acid (6-APA). usp-pqm.org This process involves multiple steps, often requiring the protection of reactive functional groups to ensure selective reactions. sid.ir The 6-APA itself is derived from Penicillin G through either chemical or enzymatic hydrolysis to break the amide bond. usp-pqm.org
A common chemical route involves the use of a Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid. This multi-step process necessitates low reaction temperatures, often around -30°C, and the use of toxic solvents like methylene (B1212753) chloride and silylating agents for protecting groups. usp-pqm.org The synthesis proceeds by reacting the protected 6-APA with an activated form of the D-(-)-p-hydroxyphenylglycine side chain, followed by the removal of the protecting groups to yield this compound. sid.ir
Methodological Challenges in Chemical Synthesis: Reaction Conditions and Byproduct Formation
Chemical synthesis of this compound is fraught with challenges. The process is characterized by its harsh reaction conditions, including the use of very low temperatures and hazardous organic solvents. usp-pqm.orgsid.ir These conditions are not only energy-intensive but also pose significant environmental and safety risks.
Enzymatic Synthesis of this compound
In recent years, enzymatic synthesis has emerged as a superior alternative to chemical methods for producing this compound, offering milder reaction conditions and greater efficiency. usp-pqm.org This "green" approach has been adopted by major pharmaceutical manufacturers since 2006. usp-pqm.org
Penicillin G Acylase (PGA) Catalysis in this compound Formation
The enzymatic synthesis of this compound is primarily catalyzed by the enzyme Penicillin G Acylase (PGA). mdpi.comscielo.br This biocatalyst facilitates the kinetically controlled condensation of 6-aminopenicillanic acid (6-APA) with an activated acyl donor, typically D-p-hydroxyphenylglycine methyl ester (D-HPGM). nih.govnih.gov The use of immobilized PGA is particularly advantageous as it enhances enzyme stability, allows for reuse, and simplifies the purification process. mdpi.com
A one-pot, two-step enzymatic synthesis has been developed where Penicillin G is first hydrolyzed by PGA to produce 6-APA in situ. nih.gov Subsequently, in the same pot, the enzyme catalyzes the synthesis of this compound from the generated 6-APA and D-HPGM. nih.gov To drive the reaction towards synthesis, strategies such as complexing the this compound product with zinc ions have been employed, achieving yields as high as 76.5%. nih.gov
Kinetic Modeling and Optimization of Enzymatic Reaction Parameters
To maximize the yield of this compound and minimize byproduct formation, extensive research has focused on kinetic modeling and the optimization of reaction parameters. mdpi.comtorontomu.ca Dynamic modeling and simulation are powerful tools used to understand the complex interplay of the main synthesis reaction and the two competing hydrolysis reactions. mdpi.comresearchgate.net
A semi-empirical kinetic model has been proposed which assumes that the synthesis of the antibiotic only occurs when 6-APA is bound to the acyl-enzyme complex. researchgate.net This model has been validated for a wide range of substrate concentrations, including those of industrial interest (50 to 100 mM of 6-APA). researchgate.net
Key parameters that are optimized include:
Temperature: Optimal temperatures for this compound synthesis are typically in the range of 20-35°C. researchgate.nettandfonline.com
pH: The optimal pH for the synthesis reaction is generally between 6 and 7. sid.irtandfonline.com
Substrate Concentration and Ratio: The ratio of D-HPGM to 6-APA is a critical factor, with higher ratios often leading to increased yields. tandfonline.comresearchgate.net
Enzyme Concentration: The amount of PGA used must be carefully controlled. While a sufficient amount is needed for a good reaction rate, excessive enzyme can increase the rate of hydrolysis. sid.ir
Co-solvents: The addition of organic co-solvents like ethylene (B1197577) glycol or the use of ionic liquids can improve the synthesis-to-hydrolysis ratio (S/H ratio) by reducing water activity. nih.govrsc.org
| Parameter | Optimal Range/Value | Source |
| Temperature | 20-35 °C | researchgate.nettandfonline.com |
| pH | 6.0-7.0 | sid.irtandfonline.com |
| Substrate Ratio (D-HPGM:6-APA) | >1:1 | tandfonline.com |
| Enzyme Concentration | 5 g/L (with 100U) | researchgate.net |
Principles of Green Chemistry in Enzymatic this compound Production
The enzymatic synthesis of this compound is a prime example of the application of the principles of green chemistry in the pharmaceutical industry. mdpi.comacs.org This method offers significant environmental advantages over traditional chemical routes.
The key green chemistry aspects of enzymatic this compound production include:
Waste Prevention: The enzymatic process generates significantly less waste compared to the chemical method. usp-pqm.org By avoiding the need for protecting groups and using a more direct synthetic route, the amount of byproducts and waste streams is drastically reduced. acs.org
Atom Economy: Enzymatic synthesis has a higher atom economy as it maximizes the incorporation of starting materials into the final product. acs.org
Use of Safer Solvents and Auxiliaries: The reaction is typically carried out in an aqueous medium under mild conditions, eliminating the need for hazardous organic solvents. sid.irscispace.com
Use of Catalysis: The high selectivity and specificity of the PGA enzyme as a biocatalyst minimizes the formation of byproducts. mdpi.comscispace.com
Design for Degradation: While not directly related to the synthesis itself, the move towards greener processes encourages the consideration of the environmental fate of the final product. nih.gov
Stereoselective Synthesis Pathways and Enantiomeric Purity Assessment of this compound
The synthesis of this compound, the (S)-isomer of amoxicillin (B794), requires precise control over stereochemistry, a significant challenge given that conventional synthesis methods often favor the production of the D-isomer. vulcanchem.com Stereoselective synthesis pathways are therefore crucial for obtaining the desired L-enantiomer. These methods can be broadly categorized into chemical and enzymatic routes.
Enzymatic synthesis, in particular, has garnered significant attention as a greener alternative to traditional chemical processes. This approach often utilizes penicillin G acylase (PGA) to catalyze the condensation of 6-aminopenicillanic acid (6-APA) with an appropriate side-chain donor, such as p-hydroxyphenylglycine methyl ester (HPGM). vulcanchem.com While highly efficient for producing D-amoxicillin, the stereoselectivity of the enzyme's active site presents a hurdle for this compound synthesis, resulting in significantly lower yields (less than 10%) for the L-form under standard conditions. vulcanchem.com To overcome this, research has focused on strategies like one-pot enzymatic hydrolysis and condensation cascade processes. nih.gov These processes combine the hydrolysis of a penicillin precursor to in-situ generate 6-APA, which then reacts with the side-chain donor. nih.gov The use of organic co-solvents, such as ethylene glycol, has been shown to improve the synthesis yield. nih.gov
Chemical synthesis routes offer alternative pathways for producing this compound. One common method is the mixed anhydride (B1165640) method. This process involves protecting the amino group of D-(-)-α-amino-p-hydroxyphenylacetic acid, which is then reacted with 6-APA. This is followed by deprotection steps to yield amoxicillin. While chemical methods can be effective, they often require stringent conditions, such as very low temperatures, and can generate more waste compared to enzymatic routes.
The assessment of enantiomeric purity is a critical step to ensure the final product is the desired L-isomer, free from the D-enantiomer. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. researchgate.net Chiral stationary phases (CSPs) are often employed in HPLC to separate the enantiomers. uff.br These CSPs are based on chiral selectors like macrocyclic glycopeptide antibiotics. researchgate.net Capillary electrophoresis is another powerful technique for enantiomeric separation. researchgate.net For instance, sulfobutyl ether β-cyclodextrin can be used as a chiral selector in the electrolyte solution to achieve separation of the enantiomers. researchgate.net While polarimetric methods can be used to measure optical rotation, they are generally not sensitive enough to quantify low levels of enantiomeric impurities. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Amoxicillin
| Methodology | Key Features | Typical Yield (D-Amoxicillin) | Challenges for this compound Synthesis |
|---|---|---|---|
| Enzymatic Synthesis | Uses penicillin G acylase (PGA); kinetically controlled. scispace.com | Up to 92.4% | Low yield (<10%) due to enzyme stereoselectivity. vulcanchem.com |
| Chemical Synthesis (Mixed Anhydride) | Involves protection/deprotection steps; requires low temperatures. | 62-74% | Requires chiral auxiliaries or asymmetric catalysis for stereocontrol. vulcanchem.com |
Design and Exploration of Novel Synthetic Strategies for this compound Analogues
The development of novel synthetic strategies for this compound analogues is driven by the need to overcome challenges such as antibiotic resistance and to explore new therapeutic applications. nih.gov These strategies often focus on modifying the core structure of amoxicillin or developing entirely new classes of antibacterial agents.
One approach involves the chemical modification of the 6-aminopenicillanic acid (6-APA) nucleus. nih.gov By introducing different side chains, chemists can create a library of amoxicillin analogues with potentially improved properties. For example, novel semi-synthetic β-lactam compounds have been synthesized by joining an azetidinone moiety to the amino-nitrogen of 6-APA. mdpi.com These analogues have shown promising antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com
Another avenue of exploration is the synthesis of amoxicillin derivatives with altered physicochemical properties. For instance, ionic liquids and organic salts based on penicillin G and amoxicillin hydrolysate derivatives have been prepared. nih.gov This strategy aims to enhance the stability or delivery of the antibiotic. The synthesis involves the ammonolysis of the β-lactam ring, leading to the formation of seco-amoxicillin anions. nih.gov
The de novo design of antibiotics represents a more radical approach. frontiersin.orgnih.gov This involves the rational design and chemical synthesis of novel molecules that are not based on existing antibiotic scaffolds. frontiersin.orgnih.gov For example, dendritic systems with a bow-tie topology have been synthesized and shown to possess antimicrobial activity. frontiersin.orgnih.gov While not direct analogues of this compound, these novel compounds represent a forward-thinking strategy in the fight against bacterial infections.
The exploration of non-culturable bacteria is also a promising source for discovering new antibiotic structures that can serve as templates for synthetic analogues. nih.gov By understanding the biosynthetic pathways of these natural products, chemists can devise synthetic routes to produce them and their analogues in the laboratory. nih.gov
Table 2: Examples of Novel Synthetic Strategies for Amoxicillin Analogues
| Strategy | Approach | Example Compound/Target | Potential Advantage |
|---|---|---|---|
| Side-Chain Modification | Attaching novel functional groups to the 6-APA core. | Azetidinone-containing penicillin analogues. mdpi.com | Enhanced activity against resistant bacteria. mdpi.com |
| Physicochemical Modification | Formation of ionic liquids or organic salts. | [seco-Amx] anions. nih.gov | Improved stability or delivery. |
| De Novo Synthesis | Rational design of entirely new antimicrobial structures. | Dendritic carbosilane scaffolds. frontiersin.orgnih.gov | Novel mechanisms of action. |
Molecular Mechanism of Action of L Amoxicillin
A Deceptive Dance: Interaction with Penicillin-Binding Proteins (PBPs)
The primary targets of L-Amoxicillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). nih.govdrugbank.compatsnap.com These proteins are essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. patsnap.commdpi.com
The Art of Deception: Structural Mimicry of the D-Alanyl-D-Alanine Motif
The genius of this compound's design lies in its remarkable structural similarity to the D-alanyl-D-alanine terminal of the peptidoglycan precursor. mdpi.comnih.govmdpi.com This structural mimicry allows this compound to fit into the active site of PBPs, effectively acting as a competitive inhibitor. mdpi.comlibretexts.org The core β-lactam ring of amoxicillin (B794) is a key feature in this deception, presenting a conformation that the PBP mistakes for its natural substrate. nih.govnih.gov
The Irreversible Embrace: Covalent Acylation of Serine Residues
Once nestled within the PBP active site, this compound forms a stable, covalent bond with a crucial serine residue. oup.comnih.gov This process, known as acylation, involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the β-lactam ring. oup.comnih.gov This reaction opens the highly strained β-lactam ring and results in the formation of a long-lived acyl-enzyme complex, effectively inactivating the PBP. oup.comnih.gov This irreversible binding prevents the enzyme from carrying out its normal function in cell wall synthesis. nih.govpexacy.com
A Targeted Approach: Specificity for High Molecular Weight PBP Isoforms
This compound exhibits a degree of specificity, preferentially binding to high-molecular-weight (HMW) PBP isoforms, such as PBP-1A. drugbank.comasm.org These HMW PBPs are bifunctional enzymes, possessing both transglycosylase and transpeptidase activities, which are critical for the polymerization and cross-linking of peptidoglycan strands. asm.orgasm.orgnih.gov In Helicobacter pylori, for instance, the interaction between amoxicillin and PBP1A is a key determinant of the antibiotic's efficacy. asm.orgnih.gov Mutations within the pbp1a gene, particularly in regions encoding the active site, have been linked to amoxicillin resistance. asm.orgnih.govresearchgate.net
The Wall Crumbles: Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis
The inactivation of PBPs by this compound sets off a cascade of events that ultimately leads to the demise of the bacterial cell.
A Halt to Construction: Disruption of Transpeptidation and Cross-Linking
With the key PBP enzymes incapacitated, the crucial transpeptidation reactions, which create the peptide cross-links between adjacent peptidoglycan strands, are halted. nih.govpatsnap.commdpi.com This disruption prevents the formation of a stable and rigid cell wall structure. patsnap.comlibretexts.org The peptidoglycan network, essential for maintaining the cell's shape and integrity, becomes weak and unable to withstand the internal osmotic pressure. patsnap.comoup.com
Molecular Dynamics and Computational Simulations of this compound-PBP Interactions
Molecular dynamics (MD) simulations and other computational methods provide powerful insights into the atomic-level interactions between this compound and its target, the Penicillin-Binding Proteins (PBPs). These techniques allow researchers to model the dynamic behavior of the drug-protein complex over time, revealing crucial details about binding affinity, the specific amino acids involved in the interaction, and the resulting conformational changes in the protein structure.
Binding Affinity and Energetics
Computational docking and binding free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, are used to predict the strength of the interaction between this compound and the PBP active site. A more negative binding energy value typically indicates a stronger and more stable interaction.
Studies have reported varying binding energies for amoxicillin depending on the specific PBP and the computational method used. For instance, in one study involving Penicillin-Binding Protein 2a (PBP2a) from Methicillin-Resistant Staphylococcus aureus (MRSA), amoxicillin demonstrated a binding energy of -16.70 kcal/mol. scienceopen.com Another study calculated a binding free energy of -21.54 kcal/mol for amoxicillin at the active site of PBP2a. nih.gov A separate analysis using a different computational approach reported a binding energy of -52.26 kcal/mol for amoxicillin with PBP2a, highlighting how methodological differences can influence results. biorxiv.org
| PBP Target | Bacterial Source | Reported Binding Energy (kcal/mol) | Source |
|---|---|---|---|
| PBP2a | MRSA | -16.70 | scienceopen.com |
| PBP2a | S. aureus | -21.54 | nih.gov |
| PBP2a | MRSA | -52.26 | biorxiv.org |
Key Amino Acid Interactions
MD simulations identify the specific amino acid residues that form the binding pocket and the nature of their interactions (e.g., hydrogen bonds, hydrophobic interactions, covalent bonds) with this compound. The catalytic serine residue within the PBP active site is a critical point of interaction.
In PBP2a of MRSA: this compound has been shown to form a network of hydrogen bonds with several polar residues in the active site, including Ser404, Thr601, Ser599, His584, and Ser462. scienceopen.com The key catalytic residue, Ser404, plays a paramount role by forming a strong hydrogen bond with the carboxylic hydroxyl group of the amoxicillin molecule. scienceopen.com
In PBP1A of Helicobacter pylori: The interaction begins with the catalytic Ser368 attacking the β-lactam ring to form a covalent acyl-enzyme complex. This covalent bond is further stabilized by numerous non-covalent interactions with surrounding residues, such as Gly367, Ala369, Ile370, Lys371, Tyr416, Ser433, Thr541, and Thr556.
In PBP of Staphylococcus epidermidis: Computational models show amoxicillin forming a hydrogen bond with the main-chain of residue T239 and a parallel-displaced pi-stacking interaction with Y238. emerginginvestigators.org
| PBP Target | Bacterial Source | Key Interacting Residues | Interaction Type | Source |
|---|---|---|---|---|
| PBP2a | MRSA | Ser404, Thr601, Ser599, His584, Ser462 | Hydrogen Bonds | scienceopen.com |
| PBP1A | H. pylori | Ser368 | Covalent Bond | |
| PBP1A | H. pylori | Gly367, Ala369, Ile370, Lys371, Tyr416, etc. | Non-covalent Interactions | |
| PBP | S. epidermidis | T239, Y238 | Hydrogen Bond, Pi-stacking | emerginginvestigators.org |
Conformational Stability and Dynamics
Molecular Mechanisms of Bacterial Resistance to L Amoxicillin
Enzymatic Inactivation: Beta-Lactamase Production
The most prevalent mechanism of resistance to L-amoxicillin is the production of beta-lactamase enzymes. msdmanuals.commicrobenotes.com These enzymes hydrolyze the amide bond in the beta-lactam ring, a core structural component of this compound, rendering the antibiotic ineffective. microbenotes.comwikipedia.org
Beta-lactamases are broadly categorized into two major groups based on their catalytic mechanism: serine beta-lactamases (SBLs) and metallo-beta-lactamases (MBLs). biomolther.orgresearchgate.netresearchgate.net
Serine Beta-Lactamases (SBLs): SBLs, which include Ambler classes A, C, and D, utilize a serine residue in their active site for catalysis. biomolther.orgresearchgate.netmdpi.com The hydrolysis mechanism is a two-step process:
Acylation: A catalytic serine residue attacks the carbonyl carbon of the beta-lactam ring, forming a covalent acyl-enzyme intermediate. biomolther.orgnih.govebi.ac.ukresearchgate.net This step is initiated by the deprotonation of the serine hydroxyl group. ebi.ac.ukmicrobiologyresearch.org
Deacylation: A water molecule, activated by a general base, attacks the acyl-enzyme intermediate, releasing the hydrolyzed, inactive antibiotic and regenerating the free enzyme. biomolther.orgresearchgate.netmicrobiologyresearch.org
Metallo-Beta-Lactamases (MBLs): MBLs, belonging to Ambler class B, require one or two zinc ions (Zn²⁺) in their active site. msdmanuals.commdpi.comstreck.com These zinc ions coordinate a water molecule, which then acts as a nucleophile to directly attack the beta-lactam ring, hydrolyzing it without forming a covalent intermediate. biomolther.orgresearchgate.netmicrobiologyresearch.org
The Ambler classification system categorizes beta-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequence homology. researchgate.netmdpi.comstreck.com This classification reflects their structural and functional diversity.
| Ambler Class | Catalytic Mechanism | Key Characteristics Affecting this compound | Examples |
| A | Serine-based | Often plasmid-encoded and can include extended-spectrum β-lactamases (ESBLs) that hydrolyze penicillins and cephalosporins. msdmanuals.commicrobenotes.commdpi.com | TEM, SHV, CTX-M |
| B | Zinc-dependent (Metallo) | Broad-spectrum, hydrolyzing most beta-lactams, including carbapenems. Not inhibited by traditional beta-lactamase inhibitors like clavulanic acid. msdmanuals.comstreck.com | NDM, VIM, IMP |
| C | Serine-based | Typically chromosomal, primarily active against cephalosporins but can also hydrolyze penicillins. msdmanuals.commdpi.com | AmpC |
| D | Serine-based | Known as oxacillinases (OXAs), they primarily hydrolyze narrow-spectrum penicillins like amoxicillin (B794). msdmanuals.com | OXA variants |
Data sourced from multiple references. msdmanuals.commicrobenotes.commdpi.comstreck.com
The structural diversity within these classes is vast, with minor changes in amino acid sequence, even distant from the active site, leading to significant variations in substrate specificity and hydrolytic efficiency. oup.comuliege.beasm.org
To counteract beta-lactamase-mediated resistance, this compound is often combined with a beta-lactamase inhibitor, such as clavulanic acid. mdpi.compexacy.comdrugs.com These inhibitors protect this compound from degradation. mdpi.comnih.gov
Clavulanic acid functions as a "suicide inhibitor" or mechanism-based irreversible inhibitor. wikipedia.orgresearchgate.netgenscript.comuniroma1.it The mechanism involves:
Binding: Clavulanic acid, structurally similar to penicillin, binds to the active site of the beta-lactamase enzyme. wikipedia.orgresearchgate.net
Acylation: The catalytic serine residue of the beta-lactamase attacks the beta-lactam ring of clavulanic acid, forming an acyl-enzyme intermediate, similar to the process with penicillin. wikipedia.orgresearchgate.net
Irreversible Inactivation: The clavulanic acid intermediate is highly reactive and undergoes further chemical rearrangement. This restructured molecule then covalently bonds with another amino acid residue in the active site, leading to the permanent inactivation of the enzyme. wikipedia.orgresearchgate.net
By irreversibly inactivating the beta-lactamase, clavulanic acid allows the co-administered this compound to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect. pexacy.comresearchgate.net
Classification and Structural Diversity of Beta-Lactamases Affecting this compound Efficacy
Alterations in Penicillin-Binding Proteins (PBPs)
A second major mechanism of resistance involves modifications to the bacterial enzymes that this compound targets: the penicillin-binding proteins (PBPs). researchgate.netnih.gov PBPs are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. researchgate.netnih.gov
Bacteria can acquire resistance through genetic mutations in the genes encoding PBPs. researchgate.netnih.govnih.gov A well-studied example is the acquisition of the mecA gene in staphylococci, which is a hallmark of methicillin-resistant Staphylococcus aureus (MRSA). nih.govwikipedia.orgnih.govfrontiersin.org
The mecA gene codes for a novel PBP, known as PBP2a. nih.govwikipedia.orgnih.govfrontiersin.orgmdpi.com
In other bacteria, such as Streptococcus pneumoniae, resistance arises from the proliferation of "mosaic" PBP genes, which contain numerous mutations that alter the protein's structure. nih.govebi.ac.uk
These mutations, even those located far from the active site, can collectively alter the charge, polarity, and flexibility of the region surrounding the catalytic center. nih.govebi.ac.uk This increased flexibility, or "active site breathing," is thought to be a common mechanism for preventing beta-lactam binding. nih.govebi.ac.uk
The structural changes in PBPs resulting from genetic mutations lead to a significant reduction in the binding affinity of this compound and other beta-lactam antibiotics. nih.govasm.org
Genetic Mutations Leading to Structural Modifications of PBP Active Sites
Efflux Pump Systems
Efflux pumps are transport proteins located in the bacterial cell membrane that actively expel a wide array of toxic substances, including antibiotics like this compound, from the cell. nih.gov This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target, the Penicillin-Binding Proteins (PBPs), in sufficient quantities to be effective. nih.govsrce.hr
In Gram-negative bacteria, the most significant efflux pumps associated with multi-drug resistance (MDR) belong to the Resistance-Nodulation-cell Division (RND) superfamily. unica.itresearchgate.net These pumps are complex tripartite systems that span the entire bacterial cell envelope, consisting of:
An inner membrane protein (e.g., AcrB, MexB) that recognizes and binds the substrate using proton motive force for energy. nih.gov
A periplasmic adaptor protein (e.g., AcrA, MexA) that bridges the inner and outer membrane components. unica.it
An outer membrane channel (e.g., TolC) that forms the exit duct for the substrate to be expelled from the cell. nih.govbmbreports.org
Substrate specificity varies among different RND pumps. For instance, in Escherichia coli, AcrB has a very broad substrate profile, capable of transporting various classes of antibiotics including certain β-lactams, macrolides, and fluoroquinolones. nih.gov Its close homolog, AcrD, shows a more limited substrate range but has a higher affinity for more hydrophilic compounds, including aminoglycosides and specific anionic β-lactams. unica.itmdpi.com The specificity is determined by the amino acid residues within the binding pockets of the inner membrane transporter. unica.itmdpi.com For example, specific arginine residues in AcrD are key to its ability to recognize negatively charged β-lactams. unica.it
Table 1: Major Efflux Pump Families in Bacteria
| Efflux Pump Family | Energy Source | Key Components (Gram-Negative Example) | Example Substrates |
|---|---|---|---|
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Inner Membrane: AcrB/MexB; Periplasmic Adaptor: AcrA/MexA; Outer Membrane: TolC/OprM | β-lactams, fluoroquinolones, macrolides, detergents |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Single-component transmembrane protein | Tetracyclines, fluoroquinolones |
| ATP-Binding Cassette (ABC) Superfamily | ATP Hydrolysis | Two transmembrane domains, two nucleotide-binding domains | Macrolides, various drugs |
| Small Multidrug Resistance (SMR) Family | Proton Motive Force | Small transmembrane proteins | Quaternary ammonium (B1175870) compounds, dyes |
Efflux pumps are a primary contributor to both the intrinsic and acquired resistance of bacteria. oup.com The overexpression of chromosomally encoded pumps, such as the AcrAB-TolC system in E. coli or MexAB-OprM in Pseudomonas aeruginosa, is a common mechanism leading to reduced susceptibility to a range of antibiotics, including this compound. bmbreports.orgmdpi.com While pump overexpression alone may only confer low-level resistance, it provides a crucial survival advantage, allowing the bacteria to persist under antibiotic pressure and acquire additional, high-level resistance mechanisms, such as mutations in the target proteins. mdpi.com
The broad substrate specificity of many efflux pumps means that exposure to one type of antibacterial agent can select for the overexpression of a pump that confers resistance to multiple, structurally unrelated drug classes. oup.comfrontiersin.org This makes efflux systems a major driver of the multi-drug resistance (MDR) phenotype observed in many clinical pathogens. frontiersin.org The development of efflux pump inhibitors (EPIs) is an area of active research, aiming to restore the efficacy of existing antibiotics by blocking this resistance mechanism. bmbreports.orgoup.com
Molecular Architecture and Substrate Specificity of Bacterial Efflux Pumps
Reduced Outer Membrane Permeability
The outer membrane of Gram-negative bacteria acts as a selective permeability barrier, controlling the entry of substances into the cell. nih.govpnas.org For hydrophilic antibiotics like this compound, the primary route of entry is through water-filled protein channels called porins. nih.govcrstoday.com Bacteria can develop resistance by modifying this barrier to restrict antibiotic influx, often in conjunction with other mechanisms like efflux pumps or enzymatic degradation. nih.govnih.gov
Bacteria can limit the uptake of this compound by altering their porin channels in two principal ways:
Reduced Expression or Loss of Porins: A common resistance strategy is the downregulation or complete loss of major porin proteins, such as OmpF and OmpC in E. coli or their homologs OmpK35 and OmpK36 in Klebsiella pneumoniae. nih.govasm.org The loss of these channels significantly decreases the permeability of the outer membrane to hydrophilic β-lactams. nih.govmdpi.com Clinical isolates resistant to β-lactams frequently exhibit a lack of one or more major porins. nih.gov The loss of OmpF, which generally forms a larger channel, is often associated with resistance to antibiotics like ampicillin (B1664943) and amoxicillin. mdpi.com
Mutations Leading to Altered Porin Function: Bacteria can acquire mutations in the genes encoding porin proteins. These mutations can lead to structural changes that narrow the channel's constriction zone or alter the electrostatic potential within the pore, making it less favorable for the passage of charged molecules like this compound. nih.govacs.org For example, insertions of amino acids in the L3 loop of OmpK36 in K. pneumoniae have been shown to constrict the pore and confer carbapenem (B1253116) resistance. acs.org
Table 2: Porin Modifications and Impact on this compound Resistance
| Modification Type | Bacterial Species Example | Porin(s) Affected | Consequence for this compound |
|---|---|---|---|
| Loss of Expression | Enterobacter aerogenes | Omp35/Omp36 | Decreased influx, increased resistance |
| Downregulation | Klebsiella pneumoniae | OmpK35 | Reduced entry, contributes to cephalosporin (B10832234) resistance |
| Mutational Constriction | Klebsiella pneumoniae | OmpK36 | Narrower pore, reduced carbapenem/β-lactam entry. acs.org |
| Altered Channel Electrostatics | Escherichia coli | OmpC | Changed electric field hinders antibiotic passage. acs.org |
The stability and barrier function of the outer membrane are heavily dependent on the structure of its lipopolysaccharide (LPS) component. pnas.org The outer leaflet of the membrane is composed almost exclusively of LPS, which consists of Lipid A, a core oligosaccharide, and an O-antigen polysaccharide. pnas.org Lipid A molecules are cross-linked by divalent cations, creating a tightly packed and highly stable barrier. pnas.org
Modifications to Porin Channels Affecting this compound Entry
Genetic and Molecular Basis of Resistance Dissemination
The rapid spread of antibiotic resistance among bacterial populations is largely driven by the transfer of resistance genes, a process known as horizontal gene transfer (HGT). nih.gov Bacteria can acquire genes encoding for β-lactamases, efflux pumps, or target-modifying enzymes from other bacteria, even those of different species. srce.hrfrontiersin.org This genetic exchange is facilitated by mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. frontiersin.orgnih.gov
The primary mechanisms of HGT are:
Conjugation: This process involves the direct transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through a pilus. nih.gov Resistance plasmids are self-replicating DNA molecules that can carry multiple resistance genes, facilitating the simultaneous acquisition of resistance to several antibiotic classes (MDR). frontiersin.org
Transformation: This involves the uptake and incorporation of free DNA from the environment, which may have been released by lysed bacteria. nih.gov Competent bacteria, like Streptococcus pneumoniae, can acquire genes for altered Penicillin-Binding Proteins through this mechanism. nih.gov
Transduction: In this process, bacterial DNA is transferred from one bacterium to another by a bacteriophage (a virus that infects bacteria).
Integrons are genetic elements that can capture and express gene cassettes, particularly those encoding antibiotic resistance. srce.hr Located on both plasmids and chromosomes, they play a crucial role in the accumulation and dissemination of resistance genes, contributing to the evolution of MDR pathogens. srce.hr
Horizontal Gene Transfer (HGT) Mechanisms (Conjugation, Transformation, Transduction) of Resistance Genes
Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antibiotic resistance genes among bacteria, allowing for the exchange of genetic material between different species and genera. mdpi.comnih.gov This process facilitates the swift adaptation of bacterial populations to the selective pressure of antibiotics like this compound. mdpi.com The three main mechanisms of HGT are conjugation, transformation, and transduction. mdpi.comfrontiersin.org
Conjugation: This process involves the direct transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through cell-to-cell contact, often mediated by a pilus. mdpi.comfrontiersin.org Conjugation is considered a highly efficient and prevalent method for the spread of antibiotic resistance genes in nature. mdpi.comcdnsciencepub.com For instance, in Haemophilus influenzae, the blaTEM-1 gene, which confers resistance to amoxicillin, is frequently transferred via integrative conjugative elements (ICEs), a type of mobile genetic element that can be transferred by conjugation. asm.org Studies have also demonstrated the conjugative transfer of plasmids carrying β-lactamase genes like blaTEM-1, blaCTX-M-15, and blaCMY-42 in Escherichia coli isolated from aquatic environments, highlighting the role of conjugation in disseminating resistance beyond clinical settings. frontiersin.orgresearchgate.net A study on human-associated commensal E. coli found that F plasmids were the primary carriers of acquired resistance genes, which are transferred via conjugation. asm.org
Transformation: Bacteria can also acquire resistance genes by taking up naked DNA from their environment, a process known as natural transformation. nih.gov This extracellular DNA may be released from lysed bacterial cells and can contain resistance genes located on plasmids or chromosomal fragments. nih.gov While perhaps a simpler form of HGT, transformation is a critical phenomenon in the spread of antibiotic resistance. mdpi.com For example, naturally competent species like Neisseria gonorrhoeae, Vibrio cholerae, and Streptococcus pneumoniae can acquire antibiotic resistance through this mechanism. nih.gov Laboratory studies have shown that Acinetobacter baylyi can take up a plasmid (pWH1266) encoding ampicillin resistance from the environment, demonstrating the potential for transformation to spread this compound resistance. oup.com
Transduction: In this mechanism, bacteriophages (viruses that infect bacteria) act as vectors, transferring bacterial DNA, including resistance genes, from one bacterium to another. jmb.or.krnih.gov During the phage replication cycle, fragments of the host bacterium's DNA can be accidentally packaged into new phage particles. When these phages infect a new bacterium, they inject the previously packaged DNA, which can then be integrated into the recipient's genome. jmb.or.kr Research has detected β-lactamase genes, such as blaTEM and blaCTX-M, within phage DNA isolated from environmental sources like urban sewage and river water, indicating that phages serve as environmental reservoirs for these resistance genes. frontiersin.orgplos.org One study successfully demonstrated the transfer of a metallo-β-lactamase gene to a susceptible Staphylococcus aureus strain via phage transduction, resulting in increased resistance to β-lactam antibiotics. jmb.or.kr Another study identified various β-lactamase genes (blaOXA-2, blaPSE-1, blaPSE-4) in bacteriophages from sewage, suggesting their role in the dissemination of these resistance determinants. nih.gov
| HGT Mechanism | Description | Example related to this compound Resistance |
| Conjugation | Direct transfer of genetic material between bacterial cells in contact. mdpi.com | Transfer of integrative conjugative elements (ICEs) carrying the blaTEM-1 gene in Haemophilus influenzae. asm.org |
| Transformation | Uptake and integration of naked DNA from the environment. nih.gov | Acinetobacter baylyi acquiring a plasmid with an ampicillin resistance gene. oup.com |
| Transduction | Transfer of bacterial DNA by bacteriophages. jmb.or.kr | Phages carrying blaTEM and blaCTX-M genes found in environmental water samples. frontiersin.orgplos.org |
Role of Plasmids and Transposable Elements in this compound Resistance Spread
Plasmids and transposable elements are key mobile genetic elements (MGEs) that facilitate the acquisition and spread of antibiotic resistance genes, including those conferring resistance to this compound. mdpi.comnih.gov
Plasmids: These are extrachromosomal, self-replicating DNA molecules that can be readily transferred between bacteria, often through conjugation. mdpi.comwikipedia.org Resistance plasmids frequently carry multiple resistance genes, contributing to the emergence of multidrug-resistant (MDR) strains. wikipedia.org For example, small, non-conjugative plasmids have been identified as carriers of the blaTEM-1 gene in H. influenzae. asm.org In E. coli, F plasmids are major carriers of antibiotic resistance genes. asm.org A variety of plasmid types, including IncF, IncI, IncA/C, IncL, and IncN, are known to carry a wide array of resistance genes in Enterobacteriaceae. wikipedia.orgoup.comtandfonline.com
Transposable Elements (Transposons and Insertion Sequences): These are segments of DNA, often called "jumping genes," that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. mdpi.comembl.org This mobility plays a crucial role in the dissemination of resistance genes. mdpi.com
Transposons: These elements often carry additional genes, such as those for antibiotic resistance. mdpi.com For instance, the blaTEM-1 gene is frequently associated with transposons like Tn2 and Tn3. The insertion of these transposons into plasmids facilitates the rapid spread of amoxicillin resistance. The presence of insertion sequence IS26 upstream of blaTEM-1 has been reported in multiple studies of E. coli. frontiersin.org Complex transposons, such as Tn1403, can carry multiple resistance genes, including those for β-lactams. nih.gov
Integrons: These are genetic platforms that can capture and express gene cassettes, which are small mobile elements typically containing a single gene, often an antibiotic resistance gene. youtube.com Integrons themselves are not mobile but are often located on transposons and plasmids, which facilitates their transfer. nih.gov Class 1 integrons are the most common and are frequently found in clinical Gram-negative bacteria, carrying a variety of resistance gene cassettes, including those for β-lactamases. mdpi.comnih.govnih.gov The activity of the integron's integrase enzyme, which can be induced by antibiotic stress, allows bacteria to shuffle their gene cassettes, potentially leading to increased expression of resistance genes. elifesciences.org
| Mobile Genetic Element | Role in this compound Resistance | Specific Examples |
| Plasmids | Carry and transfer resistance genes between bacteria via conjugation. mdpi.com | pA1209 plasmid carrying blaTEM-1 in H. influenzae. asm.org IncF plasmids in E. coli. asm.org |
| Transposons | "Jump" between DNA molecules, carrying resistance genes with them. mdpi.com | Tn2 and Tn3 carrying blaTEM-1. IS26 found upstream of blaTEM-1 in E. coli. frontiersin.org |
| Integrons | Capture and express antibiotic resistance gene cassettes. youtube.com | Class 1 integrons carrying β-lactamase gene cassettes in various Gram-negative bacteria. mdpi.comnih.gov |
Emerging Resistance Mechanisms and Adaptive Evolutionary Pathways to this compound
Bacterial resistance to this compound is a dynamic process, with new mechanisms and evolutionary pathways continually emerging. Resistance is often not due to a single mechanism but is multifactorial, involving a combination of different genes and mutations. asm.org
One significant area of emerging resistance is the evolution of β-lactamases. For example, inhibitor-resistant TEMs (IRTs) are variants of the common TEM β-lactamases that have developed mutations making them less susceptible to β-lactamase inhibitors like clavulanic acid, which is often combined with amoxicillin. nih.govelsevier.es A study in France found an increasing frequency of amoxicillin-clavulanate resistance in E. coli due to the production of IRT enzymes over a three-year period. nih.gov Furthermore, new variants of existing β-lactamases continue to be discovered. For instance, a novel blaTEM variant, TEM-163, was identified in an E. coli strain, contributing to amoxicillin-clavulanate resistance through overproduction of the enzyme. elsevier.esnih.gov
The evolutionary pathways to amoxicillin resistance can be influenced by various factors, including the environment. mdpi.com Laboratory evolution experiments have shown that the type of growth medium can affect the evolutionary trajectories of E. coli towards amoxicillin-clavulanic acid resistance, highlighting the complexity of predicting resistance evolution. frontiersin.org These studies suggest that the fitness costs associated with resistance mutations can vary depending on the environmental conditions.
The concept of a "resistome" encompasses all antibiotic resistance genes in both pathogenic and non-pathogenic bacteria, including those in environmental reservoirs. mdpi.com There is growing evidence that environmental bacteria serve as a source of resistance genes for clinical pathogens. The ongoing adaptive evolution of resistance genes like blaTEM shows significant genetic variability and evidence of interspecies gene transfer, indicating a continuous evolutionary process. nih.gov The duplication of resistance genes, often linked to transposons, not only increases the level of resistance but may also provide a template for the evolution of resistance to new drugs. duke.edu Understanding these complex evolutionary dynamics and the full scope of the resistome is critical for forecasting and mitigating the future spread of this compound resistance. oup.com
Degradation Pathways and Environmental Transformation of L Amoxicillin
Abiotic Degradation Pathways
Abiotic degradation involves chemical and physical processes that occur without the intervention of microorganisms. For L-Amoxicillin, the most significant abiotic pathways include hydrolysis, photolysis, and oxidation.
Hydrolytic Degradation of the Beta-Lactam Ring in Aqueous Media
The defining structural feature of this compound is its four-membered β-lactam ring, which is the primary target for its antibacterial action. wikipedia.org This strained ring is also highly susceptible to hydrolysis, a chemical reaction with water that leads to its cleavage and the inactivation of the antibiotic. wikipedia.orgscirp.orgresearchgate.net This process is a major degradation pathway for amoxicillin (B794) in aqueous environments. scirp.orgresearchgate.net
The hydrolysis of the β-lactam ring results in the formation of several degradation products, most notably amoxicilloic acid (also referred to as penicilloic acid). mdpi.comnih.govacs.org This reaction can be catalyzed by changes in pH. researchgate.net Alkaline conditions, in particular, lead to the rapid opening of the β-lactam ring. mdpi.com Studies have shown that complete hydrolysis can be achieved in alkaline solutions (e.g., 0.2 N NaOH), confirming the instability of the ring under these conditions. scirp.orgmdpi.com The degradation follows pseudo-first-order kinetics across a wide pH range (1 to 10), with the minimum reaction rate observed around pH 6. dovepress.com Both citrate (B86180) and phosphate (B84403) buffers have been noted to have a marked catalytic effect on this degradation. dovepress.com
In addition to simple hydrolysis, this compound can also undergo an autocatalytic reaction where the amino group on its side chain acts as a nucleophile, attacking the β-lactam ring of another amoxicillin molecule. dovepress.com This leads to the formation of dimers and subsequent polymers, a process dependent on the initial concentration of the antibiotic. dovepress.com
Photolytic Degradation Mechanisms and Identification of Photo-Transformation Products
Photolysis, or degradation by light, is another critical abiotic pathway for this compound in surface waters. The process can occur through two main mechanisms:
Direct Photolysis : Amoxicillin absorbs solar radiation, causing it to enter an excited state which then leads to its transformation into various degradation products. nih.govmdpi.com
Indirect Photolysis : Other substances in the water, known as photosensitizers (e.g., humic acids, nitrate (B79036) ions), absorb light and produce reactive oxygen species like hydroxyl radicals. nih.govmdpi.comnih.gov These radicals then react with and degrade the amoxicillin molecule. nih.govnih.gov
Research has identified numerous photo-transformation products of this compound. researchgate.net The opening of the β-lactam ring is a common outcome, leading to compounds such as amoxicilloic acid and its sulfur-oxidized form (AMX-S oxide). researchgate.net Further transformations can result in a variety of other byproducts. researchgate.net One major degradation product found in wastewater and river water is amoxicillin diketopiperazine. acs.orgmdpi.com
Table 1: Identified Photo-Transformation Products of this compound
| Transformation Product Name | Molecular Formula | Reference |
|---|---|---|
| Amoxicillin penicilloic acid (Amoxicilloic acid) | C16H21N3O6S | nih.govacs.org |
| Amoxicillin diketopiperazine-2',5'-dione | C16H19N3O5S | mdpi.comacs.orgmdpi.com |
| Amoxicillin penilloic acid | C15H19N3O4S | nih.govacs.org |
| 3-(4-hydroxyphenyl)pyrazinol | C10H8N2O | nih.govacs.org |
| Amoxicillin-S-oxide | C16H19N3O6S | researchgate.net |
| Polycyclic byproduct from photolysis | C24H36O5 | mdpi.com |
Oxidative Degradation Processes (e.g., Chlorination) and Byproduct Formation
Oxidative processes, such as those used in wastewater treatment, can effectively degrade this compound. Chlorination, a common disinfection method, leads to rapid and extensive degradation of the antibiotic. mdpi.com The reaction between amoxicillin and hypochlorite (B82951) (the active agent in chlorination) is highly effective, leading to almost complete mineralization under certain conditions. mdpi.com
The efficiency of chlorination is pH-dependent, with studies showing 95-96% mineralization at pH 9, compared to approximately 80% at pH 7 and just under 70% at pH 3 within minutes of treatment. mdpi.com The process generates a large number of transformation byproducts through various reactions targeting the β-lactam ring, the phenol (B47542) group, and other parts of the molecule. mdpi.com In one study, 16 distinct degradation byproducts were isolated and characterized following chlorination experiments. mdpi.com The presence of chloride ions can also enhance electrochemical oxidation, transforming a process with minimal degradation into one that achieves significant mineralization. scirp.orgoalib.com
Table 2: Identified Byproducts from the Chlorination of this compound
| Byproduct ID | Brief Description/Proposed Structure | Reference |
|---|---|---|
| DP1 - DP16 | A series of 16 byproducts were isolated, including compounds resulting from reactions such as hydroxylation, dichlorination of the phenol ring, and cleavage of the β-lactam ring. One newly identified byproduct was among the sixteen. | mdpi.com |
Influence of Environmental Factors on Abiotic Degradation Kinetics (pH, Presence of Photosensitizers, Mineralogical Impacts)
The rate at which this compound degrades abiotically is significantly influenced by various environmental factors.
Presence of Photosensitizers: Dissolved organic matter (DOM), such as humic acids, and inorganic ions like nitrate (NO₃⁻) and iron (Fe³⁺) can act as photosensitizers. frontierspartnerships.orgmdpi.com Humic acids can slightly increase the dissipation of amoxicillin, potentially through adsorption or by acting as a sensitizer. frontierspartnerships.orgresearchgate.net The presence of NaNO₃ and FeCl₃ has been shown to dramatically increase photolytic degradation. frontierspartnerships.org For instance, in the presence of 500 mg/L of FeCl₃, amoxicillin experienced 100% dissipation both in the dark and under simulated sunlight. frontierspartnerships.orgmdpi.com
Mineralogical Impacts: The presence of common environmental minerals can also affect degradation. Anatase (a form of TiO₂), a semiconductor mineral found in soil particles, acts as a photocatalyst and significantly accelerates amoxicillin degradation in the presence of light. researchgate.netnih.govmdpi.com One study found that anatase increased the degradation rate by 4.5-fold compared to light exposure alone. researchgate.netnih.gov Interestingly, anatase also enhanced degradation in the dark, suggesting a catalytic effect independent of light. nih.govmdpi.com Conversely, the clay mineral kaolinite (B1170537) was found to diminish amoxicillin degradation under irradiation, likely by acting as an adsorbent and limiting light penetration. researchgate.netnih.gov
Table 3: Influence of Environmental Factors on this compound Degradation Kinetics
| Factor | Condition | Observed Effect | Reference |
|---|---|---|---|
| pH (Photolysis) | pH 4.0 | Half-life of 8.8 hours | frontierspartnerships.org |
| pH 5.5 | Half-life of 9.9 hours | frontierspartnerships.org | |
| pH 7.2 | Half-life of 7.7 hours | frontierspartnerships.org | |
| Photosensitizers (Photolysis) | NaNO₃ | Greatly increased degradation under simulated sunlight. | frontierspartnerships.org |
| FeCl₃ (500 mg/L) | 100% dissipation of amoxicillin, both with and without light. | frontierspartnerships.orgmdpi.com | |
| Minerals (Photolysis) | Anatase (TiO₂) | Increased degradation rate 4.4-fold in light (Half-life: 89.6 h). Also increased degradation in dark. | nih.govmdpi.com |
| Kaolinite | Decreased degradation rate in light (Half-life: 660 h). | nih.gov |
Biotic Degradation Pathways: Microbial Transformation
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily bacteria and fungi. This is a key process for the removal of many organic pollutants from the environment.
Isolation and Characterization of Microorganisms Involved in this compound Biodegradation
Several studies have focused on isolating and identifying bacteria capable of degrading this compound, often from environments with a history of antibiotic exposure like wastewater sludge or manure. sums.ac.irmdpi.commdpi.com These microorganisms can utilize the antibiotic as a source of carbon and energy, breaking it down into simpler, non-toxic compounds. nih.gov
The primary mechanism of bacterial resistance and degradation is the production of β-lactamase enzymes, which specifically cleave the amide bond in the β-lactam ring, inactivating the antibiotic. wikipedia.org Research has successfully isolated and characterized a number of bacterial genera with the ability to degrade amoxicillin.
Table 4: Examples of Microorganisms Involved in this compound Biodegradation
| Microorganism | Key Findings | Reference |
|---|---|---|
| Stenotrophomonas sp. (strain WA5) | Isolated via selective enrichment; capable of using amoxicillin as a sole source of carbon and energy. | nih.gov |
| Acinetobacter baumannii | Isolated from pharmaceutical factory wastewater; achieved 93% amoxicillin removal in a fluidized bed reactor. | ardascience.comresearchgate.net |
| Klebsiella pneumoniae | Isolated from pharmaceutical factory wastewater; achieved 91% amoxicillin removal in a fluidized bed reactor. | ardascience.comresearchgate.net |
| Pseudomonas sp. (strains SF1, A12) | Isolated from wastewater sludge; showed significant amoxicillin degradation capabilities under aerobic conditions. | mdpi.comresearchgate.net |
| Bacillus sp. (strain B) | Isolated from wastewater sludge; demonstrated 89.1% degradation of amoxicillin under anaerobic conditions after 15 days. | mdpi.com |
| Enterobacter sp. | Identified as a dominant amoxicillin-degrading bacterium in one study. | tci-thaijo.org |
| Bacterial Consortium | A consortium of isolates (AMX-5a + AMX-7a) achieved 73.31% degradation after 72 hours. | researchgate.net |
| Proteobacteria, Bacteroidetes, Actinobacteria | Identified as dominant phyla for amoxicillin removal and mineralization in an activated sludge process. | nih.gov |
Enzymatic Processes and Novel Degradation Pathways in Microbial this compound Transformation
The primary enzymatic degradation pathway for this compound involves the action of β-lactamase enzymes produced by various bacteria. wikipedia.orgresearchgate.net These enzymes catalyze the hydrolysis of the amide bond within the four-membered β-lactam ring, a core structural feature of penicillin-type antibiotics. researchgate.netwikipedia.org This cleavage results in the inactivation of the antibiotic's antibacterial properties. researchgate.net The most common product of this enzymatic hydrolysis is amoxicillin penicilloic acid. researchgate.netwikipedia.org
β-lactamases are a diverse group of enzymes and are classified into different molecular classes (A, B, C, and D). mdpi.com Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity. mdpi.com The prevalence of bacteria capable of producing these enzymes is a significant factor in the environmental degradation of this compound. For instance, TEM-1, a class A β-lactamase, is commonly found in Gram-negative bacteria like E. coli and is a major contributor to ampicillin (B1664943) resistance, a closely related penicillin. wikipedia.org
Identification and Spectroscopic Characterization of this compound Degradation Products
The transformation of this compound results in several degradation products, which have been identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net
Formation and Isomerism of Amoxicillin Diketopiperazine
Amoxicillin diketopiperazine is a significant degradation product formed through an intramolecular cyclization reaction. nih.gov This process typically follows the initial hydrolysis of the β-lactam ring to form amoxicillin penicilloic acid. Under certain conditions, such as in a basic medium, the amino group of the penicilloic acid can perform a nucleophilic attack on a carbonyl group, leading to the formation of a stable six-membered diketopiperazine ring with the concurrent loss of a water molecule. researchgate.netnih.gov
This degradation product exists as isomers, specifically the (2R)-piperazine-2',5'-dione and its (2S)-epimer. researchgate.net It has been noted that the (2R)-epimer can readily convert to the (2S)-epimer in acidic solutions, eventually reaching an equilibrium ratio. researchgate.net The structural isomers of amoxicillin diketopiperazine have been confirmed through various spectroscopic methods, including ¹H NMR, ¹³C NMR, and two-dimensional NMR. researchgate.net
Amoxicillin Penicilloic Acid and Amoxicillin Penilloic Acid Derivatives
As previously mentioned, amoxicillin penicilloic acid is a primary hydrolysis product of this compound, formed by the opening of the β-lactam ring. nih.govtaylorandfrancis.com This transformation can be mediated by β-lactamase enzymes or occur abiotically under certain pH conditions. researchgate.netnih.gov Amoxicillin penicilloic acid is characterized by the presence of two carboxylic acid groups. researchgate.net
Amoxicillin penilloic acid is another degradation derivative. nih.govnih.gov It is formed from amoxicillin penicilloic acid through decarboxylation, the loss of a carboxyl group as carbon dioxide. nih.gov This process leads to the formation of stereoisomeric forms of amoxicillin penilloic acid. nih.govdrugfuture.com The structures of both penicilloic and penilloic acid derivatives have been confirmed through mass spectrometry and NMR analysis. nih.gov
Other Significant Abiotic and Biotic Transformation Products
In addition to the aforementioned products, this compound can be transformed into other significant compounds through both abiotic and biotic processes. These include:
Amoxicillin-S-oxide : This oxidation product is formed, particularly under sunlight irradiation, a process that can be enhanced by natural photosensitizers like humic acids found in secondary effluents. researchgate.net
Phenol hydroxypyrazine : This compound has been identified as a degradation product in aqueous solutions under controlled conditions. nih.gov
Hydroxylated Amoxicillin : The hydroxylation of the parent compound has been observed as a degradation pathway. taylorandfrancis.com
The following table summarizes some of the key transformation products of this compound.
| Transformation Product | Formation Pathway |
| Amoxicillin Penicilloic Acid | Enzymatic (β-lactamase) or abiotic hydrolysis of the β-lactam ring. researchgate.netnih.govtaylorandfrancis.com |
| Amoxicillin Diketopiperazine | Intramolecular cyclization of amoxicillin penicilloic acid. researchgate.netnih.gov |
| Amoxicillin Penilloic Acid | Decarboxylation of amoxicillin penicilloic acid. nih.gov |
| Amoxicillin-S-oxide | Photolysis (sunlight irradiation), enhanced by photosensitizers. researchgate.net |
| Phenol hydroxypyrazine | Degradation in aqueous solutions. nih.gov |
| Hydroxylated Amoxicillin | Hydroxylation. taylorandfrancis.com |
Environmental Fate and Persistence of this compound and its Transformation Products
The environmental fate of this compound is marked by its relatively rapid degradation. researchgate.netmdpi.com However, the parent compound and its transformation products are still detected in various aquatic compartments. researchgate.net
Occurrence and Distribution in Aquatic Environments (Wastewater, Surface Waters)
This compound and its degradation products are frequently found in wastewater treatment plant (WWTP) influents and effluents, as well as in surface waters. unina.itnih.gov The concentrations can vary significantly depending on the location and season. mdpi.com
Although this compound is often considered to have a short retention time in the environment due to its reactive β-lactam ring, it is still detected in various water bodies. nih.govmdpi.com For instance, concentrations in raw sewage can range from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. nih.govmdpi.com In some cases, much higher concentrations have been reported in industrial wastewater. unina.it
Studies have reported a wide range of amoxicillin concentrations globally. For example, concentrations in the µg/L range have been detected in the influent and effluent of WWTPs. unina.it In surface waters, concentrations can also vary, with some studies in Italy reporting levels as high as 5700 ng/L. mdpi.com A study on the River Yamuna in India detected an average concentration of about 1234.7 ng/mL at one site post-monsoon. mdpi.com
The transformation products of this compound are also present in aquatic environments. For example, amoxicillin diketopiperazine has been confirmed in wastewater effluents in Israel and in river water in Spain. nih.govmdpi.com In one study, amoxicillin penicilloic acid was detected at several micrograms per liter in secondary effluent, while amoxicillin diketopiperazine was found at 0.5 µg/L. nih.gov The latter was also detected in groundwater at a concentration of 0.03 µg/L. nih.gov
The following interactive data table provides examples of reported concentrations of this compound in various aquatic environments.
| Location | Water Source | Concentration Range |
| Australia | Raw Sewage | 280 ng/L researchgate.net |
| Italy | Wastewater of sewage treatment plants | 622 ng/L researchgate.net |
| Italy | Surface Waters | Up to 5700 ng/L mdpi.com |
| UK (Trefforest Estate) | Wastewater Treatment Plant Influent | 6940 ng/L researchgate.net |
| UK (Trefforest Estate) | Surface Waters | 39-49 ng/L researchgate.net |
| South Africa | Not Specified | ~800 ng/L mdpi.com |
| Delhi, India (River Yamuna) | Surface Water (Post-Monsoon) | Average of 1.2347 ng/mL at one site mdpi.com |
| Zambia | WWTP Influent | 100–33,300 ng/L ajol.info |
| Zambia | WWTP Effluent | 80–30,040 ng/L ajol.info |
| Zambia | Surface Water |
Transport and Sorption Behavior in Environmental Compartments
The movement and distribution of this compound in the environment are largely controlled by sorption processes, which dictate its concentration in water versus its attachment to solid matrices like soil, sediment, and suspended particles. noaa.govnih.gov This behavior influences its mobility, bioavailability for degradation, and potential to contaminate groundwater. nih.govmdpi.com
Sorption is dependent on the physicochemical properties of both the this compound molecule and the environmental compartment. nih.govd-nb.info this compound's amphoteric nature, conferred by its carboxyl (-COOH) and amino (-NH₂) groups, means its charge state is pH-dependent, which is a critical factor in its sorption behavior. nih.gov
Sorption in Soil and Sediment The interaction of this compound with soil and sediment is governed by several factors:
Soil/Sediment Composition: The content of organic matter, clay minerals, and metal oxides significantly affects sorption. nih.govmdpi.com Adsorption is often due to ion interactions and charge-transfer mechanisms rather than simple hydrophobic partitioning. bohrium.com
pH: The pH of the soil and water matrix is a primary driver of sorption. nih.govbohrium.com At low pH, the carboxyl group is protonated and the amino group is positively charged, while at high pH, the carboxyl group is deprotonated (negative charge). This variability in charge affects its attraction to charged surfaces on soil colloids. nih.gov For example, the optimal pH for adsorption onto the mineral ferrihydrite was found to be 4. researchgate.net
Cation Exchange and Bridging: this compound can adsorb to solid particles through mechanisms like cation exchange and cation bridging, particularly with clay minerals. mdpi.com
Mineral Surfaces: Specific minerals play a role in sorption. Kaolinite, a type of clay, can adsorb this compound, and this interaction can also catalyze its hydrolysis. mdpi.com Ferrihydrite, an iron oxide mineral common in soils, shows a high capacity for this compound adsorption, primarily through the formation of a bidentate binuclear complex with the carboxyl group of the antibiotic. researchgate.net This strong fixation can reduce water contamination but may also make the molecule less available for biodegradation. researchgate.net
Sorption to Other Materials Recent research has also highlighted the potential for this compound to adsorb to engineered materials and microplastics present in the environment. researchgate.netmdpi.com Studies have shown that polyethylene (B3416737) terephthalate (B1205515) (PET) microplastics can adsorb this compound, with aged microplastics showing a higher sorption capacity due to changes in their surface area. researchgate.net The proposed mechanism involves hydrogen bonding between the antibiotic and the ester groups of the polymer, suggesting that microplastics could act as vectors for transporting these pollutants in aquatic systems. researchgate.netmdpi.com
| Factor | Influence on Sorption | Reference |
|---|---|---|
| Soil/Sediment pH | Affects the ionization state of this compound and the surface charge of sorbents, controlling electrostatic interactions. | nih.govbohrium.com |
| Organic Matter Content | Provides sorption sites. Higher organic carbon can increase sorption, but dissolved organic matter can increase mobility. | nih.govd-nb.info |
| Clay and Mineral Content | Minerals like kaolinite and ferrihydrite provide surfaces for adsorption via mechanisms like ion exchange and complexation. | mdpi.comnih.govresearchgate.net |
| Cation Exchange Capacity (CEC) | Higher CEC generally leads to greater sorption of cationic or amphoteric forms of the antibiotic. | mdpi.commdpi.com |
| Presence of Microplastics | Can act as sorbents and potential transport vectors in aquatic systems. | researchgate.netmdpi.com |
Potential for Environmental Selection of Antibiotic Resistance Genes by this compound and its Degradation Products
The release of antibiotics into the environment is a major public health concern because it can drive the evolution and dissemination of antibiotic resistance genes (ARGs). nih.govtandfonline.com Even at sub-lethal concentrations, the presence of this compound and its degradation products can exert selective pressure on microbial communities, favoring the survival and proliferation of resistant bacteria. frontiersin.orgacs.org
The environmental resistome—the collection of all ARGs in a given environment—can be enriched by the presence of antibiotics. mdpi.com This occurs through several mechanisms:
Selection Pressure: this compound in soil or water selects for bacteria that possess resistance mechanisms, such as the production of β-lactamase enzymes that inactivate the drug. noaa.govfrontiersin.org
Horizontal Gene Transfer (HGT): The presence of antibiotics can promote HGT, the process by which bacteria share genetic material. frontiersin.org This is often mediated by mobile genetic elements like plasmids and integrons. Studies have shown that this compound exposure can significantly increase the abundance of the class 1 integron integrase gene (intI1), a key indicator of HGT potential. frontiersin.org
Co-selection with Heavy Metals: In environments like agricultural soils amended with manure, this compound is often found alongside heavy metals like copper and zinc, which are used as feed additives. frontiersin.org These metals can also be toxic to bacteria, and the genes for metal resistance are sometimes located on the same mobile genetic elements as ARGs. This leads to co-selection, where the presence of heavy metals can indirectly select for antibiotic resistance, and vice versa. frontiersin.org
Impact of Degradation Products: While less studied, the degradation products of this compound may also contribute to selective pressure. mdpi.com For example, amoxicilloic acid, a primary degradation product, is known to retain allergenic properties, and it is plausible that it and other transformation products could contribute to the complex environmental pressures that select for resistant microbial populations. mdpi.com
Research has demonstrated a direct link between this compound contamination and an increase in the abundance of ARGs in environments like manure compost. frontiersin.org One study found that the presence of this compound significantly altered the bacterial community, leading to a 148-fold increase in the proportion of antibiotic-resistant bacteria and an 11.6-fold increase in intI1 compared to a control group without the antibiotic. frontiersin.org This highlights the risk that even after degradation, the residual parent compound and its byproducts can contribute to the environmental reservoir of antibiotic resistance, posing a threat to human and animal health. nih.govmdpi.com
Advanced Analytical Techniques for L Amoxicillin Research
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric techniques provide invaluable information regarding the structure and concentration of L-Amoxicillin. Mass spectrometry and nuclear magnetic resonance spectroscopy are particularly powerful in this regard.
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation of this compound and its degradation products, as well as for trace analysis. acs.orgresearchgate.net The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of this compound and its metabolites at very low concentrations in complex matrices like biological fluids and environmental samples. lcms.cznih.gov
Electrospray ionization (ESI) is a commonly used ionization technique for this compound analysis. acs.orgnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. scirp.org Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment precursor ions, providing structural information about the molecule. acs.orgresearchgate.net This technique has been instrumental in identifying various degradation products of amoxicillin (B794). researchgate.net
Table 3: Key Ions in Mass Spectrometric Analysis of this compound
| Ion | m/z (mass-to-charge ratio) | Significance | Reference |
|---|---|---|---|
| [M+H]+ | 366.1 | Protonated molecular ion of Amoxicillin | lcms.cz |
| Fragment Ion | 349.1 | Loss of NH3 from the parent ion | nih.govlcms.cz |
| Fragment Ion | 208.0 | Important product ion in tandem MS | nih.gov |
| Amoxicillin Penicilloic Acid | 384 | A major degradation product | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the comprehensive structural and stereochemical analysis of this compound. springernature.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the complex structure of the molecule. researchgate.netmdpi.com
Fourier Transform Infrared (FTIR) and UV-Visible Spectrophotometry in this compound Characterization
Fourier Transform Infrared (FTIR) and UV-Visible Spectrophotometry are fundamental analytical techniques for the characterization of this compound. biomedres.usbiomedres.us FTIR spectroscopy is particularly useful for identifying the functional groups within the amoxicillin molecule, providing a unique spectral fingerprint. biomedres.usresearchgate.net The analysis is typically conducted in absorbance mode, and a key advantage is that it often requires no sample preparation. biomedres.us A comparison of the FTIR spectrum of a sample against a standard amoxicillin spectrum can confirm the identity of the compound. biomedres.us Characteristic strong peaks observed between 1800-1650 cm⁻¹ in the FTIR spectrum of amoxicillin are indicative of the carbonyl (-C=O) groups in the β-lactam ring and the amide group. biomedres.us
UV-Visible spectrophotometry is a quantitative method that relies on measuring the absorbance of this compound at its maximum absorbance wavelength (λmax). biomedres.us This technique is valued for its simplicity, low cost, and reproducibility. biomedres.usbiomedres.us The λmax for amoxicillin can vary depending on the solvent used. For instance, in ethanol, the absorbance is measured at a λmax of 272 nm, while in a 0.1 N sodium hydroxide (B78521) (NaOH) solution, the λmax is 247 nm. biomedres.us In some studies, amoxicillin trihydrate has been shown to have two characteristic bands at 228 nm and 272 nm, with the latter often used for characterization. scielo.brscielo.br A modified spectrophotometric method has been developed based on the formation of an ion-pair complex between amoxicillin and bromocresol green in a dimethyl sulfoxide-acetonitrile mixture, with absorbance measured at 630 nm. dergipark.org.tr
Both techniques are considered suitable for the routine analysis of this compound in pharmaceutical formulations. biomedres.us While FTIR offers a more direct identification of the molecule's structure without solvent effects, UV-Vis spectrophotometry provides a simple and accurate method for quantitative analysis. biomedres.us
Table 1: UV-Visible Spectrophotometry Parameters for this compound
| Solvent/Method | λmax (nm) |
| Ethanol | 272 |
| 0.1 N NaOH | 247 |
| Acidic Water | Not specified |
| Dimethyl sulfoxide-acetonitrile with bromocresol green | 630 |
| Aqueous Solution | 228 and 272 |
| 0.01mol/L phosphate (B84403) buffer (pH 4.8) and acetonitrile (B52724) (95:5) | 229 |
| Acetonitrile and 50 mmol/L potassium dihydrogen phosphate (pH 5.0) | 220 |
| Not specified | 230 |
| This table is based on data from multiple sources. biomedres.usscielo.brscielo.brdergipark.org.trualberta.caoup.comuobaghdad.edu.iqmtc-usa.com |
Electrochemical Methods for this compound Detection and Sensing
Electrochemical methods have emerged as a promising technology for the detection and quantification of this compound due to their simplicity, high sensitivity, repeatability, low cost, and environmentally friendly nature. nih.gov These techniques are particularly valuable for analyzing this compound in various complex matrices such as pharmaceuticals, biological fluids, and environmental samples. nih.gov
Several electrochemical techniques are employed, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and stripping voltammetry. scienceopen.comresearchgate.net SWV, in particular, is frequently used for its ability to provide a good signal-to-noise ratio. tudublin.ie The fundamental principle involves measuring the current response resulting from the electrochemical oxidation or reduction of amoxicillin at an electrode surface. nih.gov
The development of chemically modified electrodes has significantly enhanced the sensitivity and selectivity of these methods. nih.gov These modifications can involve various materials, including carbon-based nanomaterials, metallic nanoparticles, and polymers. nih.gov A notable advancement is the use of molecularly imprinted polymers (MIPs), which create specific recognition sites for amoxicillin, leading to highly selective sensors. nih.govanalchemres.org For instance, a sensor based on a carbon paste electrode modified with a magnetic molecularly imprinted polymer (mag-MIP/CPE) has demonstrated a strong response for amoxicillin detection. nih.gov
The performance of these electrochemical sensors is influenced by several experimental parameters, including the pH of the supporting electrolyte, accumulation potential, and accumulation time. analchemres.orgtsijournals.com For example, one study found optimal conditions for amoxicillin detection at pH 10.2, with an accumulation potential of 0.15 V and an accumulation time of 60 seconds. tsijournals.com
Table 2: Performance of Various Electrochemical Sensors for this compound Detection
| Electrode Type | Technique | Linear Range | Limit of Detection (LOD) | Matrix |
| mag-MIP/CPE | SWV | 2.5 to 57 µmol L⁻¹ | 0.75 µmol L⁻¹ | Skimmed milk, river water |
| Hanging Mercury Drop Electrode | DPV | 0.07-5 µM | 0.0098 µM | Pharmaceutical and biological samples |
| Reduced Graphite Oxide Nanosheet Electrode | SWAdSV | 0.5-80 µM | 0.193 µM | Not specified |
| Glassy Carbon Electrode with Reduced Graphene Oxide and Nafion | SWV | 1.8–5.4 μmol L⁻¹ | 0.36 μmol L⁻¹ | River water |
| Magnetic Carbon Paste Electrode with MMIP | Voltammetry | 0.0010 to 0.11 µM | 0.26 nM | Pharmaceutical samples |
| This table is based on data from multiple sources. nih.govnih.govanalchemres.orgtsijournals.comresearchgate.net |
Development and Validation of Analytical Methods for Related Substances and Impurities of this compound (ICH Guidelines)
The development and validation of analytical methods for identifying and quantifying related substances and impurities in this compound are critical for ensuring its quality and safety. impactfactor.org The International Conference on Harmonisation (ICH) provides guidelines for this process, which include recommendations for forced degradation studies to demonstrate the stability-indicating nature of the analytical method. akjournals.comresearchgate.net
Forced degradation studies involve exposing the amoxicillin drug substance to various stress conditions such as acid, base, heat, oxidation, light, and humidity. akjournals.com This helps to identify potential degradation products and ensures that the analytical method can effectively separate these impurities from the active pharmaceutical ingredient (API). akjournals.com The ICH guidelines state that acceptable levels for known and unknown impurities in an API are typically less than 0.15% and 0.10%, respectively. impactfactor.org
High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing related substances in amoxicillin. akjournals.com A stability-indicating HPLC method has been developed using a C8 column with a linear gradient elution to separate known impurities and a newly identified degradation impurity, N-pivaloylamoxicillin. akjournals.com The validation of these methods, as per ICH guidelines, includes assessing parameters such as precision, linearity, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). akjournals.comresearchgate.net
One validated method reported LOD and LOQ values for individual related substances to be below 0.045% (w/w) and 0.086% (w/w), respectively. akjournals.comresearchgate.net Another study developed and validated a single HPLC method for the related substances of both amoxicillin and potassium clavulanate in mixtures, successfully separating 18 amoxicillin impurities and six potassium clavulanate impurities. nih.gov To control impurity levels, manufacturers must optimize synthesis conditions like temperature, pH, and reaction time, and use high-quality starting materials and efficient purification processes. ontosight.ai
Considerations for Sample Preparation and Matrix Effects in Diverse Research Matrices
Effective sample preparation is a crucial step in the analysis of this compound, particularly when dealing with complex and diverse matrices such as biological fluids (plasma, urine), food products (milk, fish), and environmental samples (river water). ualberta.canih.govresearchgate.netmdpi.com The primary goals of sample preparation are to remove interfering substances that can affect the accuracy of the analysis and to concentrate the analyte to a detectable level. researchgate.net
Common sample preparation techniques for this compound include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). ualberta.ca For plasma samples, protein precipitation with methanol (B129727) is a frequently used method. ualberta.caoup.com Hollow fiber centrifugal ultrafiltration (HF-CF-UF) has also been developed as a simple and efficient method for preparing plasma samples. oup.com For solid samples like pharmaceutical tablets, the process may involve powdering the tablets and dissolving them in a suitable solvent mixture, such as dimethyl sulfoxide-acetonitrile. dergipark.org.tr
Matrix effects, which can cause signal suppression or enhancement, are a significant consideration in chromatographic methods like LC-MS/MS. mdpi.comresearchgate.netclaremont.edu These effects are evaluated by comparing the analytical response of the analyte in the matrix extract to the response of a pure standard solution. mdpi.com In the analysis of antibiotics in fish and shrimp, matrix effects were evaluated by comparing the slopes of external and standard addition calibration curves. mdpi.com Similarly, when analyzing milk samples, matrix effects were observed, with some compounds showing signal suppression and others showing enhancement. lcms.cz The use of an isotopically labeled internal standard can help to compensate for these matrix effects, leading to more accurate quantification. lcms.cz The choice of extraction solvent and cleanup procedures can also help to minimize matrix effects. mdpi.com For instance, in the analysis of antibiotics in fish, ethyl acetate (B1210297) acidified with hydrochloric acid was found to provide high recoveries for a range of compounds. mdpi.com
Computational and Theoretical Studies of L Amoxicillin
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic electronic properties of the L-Amoxicillin molecule.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory allows for the properties of a system with many electrons to be determined through the use of functionals, which are dependent on the spatially dependent electron density. wikipedia.org DFT is widely applied in chemistry and materials science to predict and interpret the behavior of complex systems at an atomic scale. wikipedia.orgacs.org
In the study of this compound, DFT calculations are employed to predict its ground-state electronic structure, molecular geometries, and energy levels. ijirset.com Such calculations provide foundational insights into the molecule's stability and chemical reactivity. ijirset.com For instance, DFT has been used to study the interaction of this compound with various materials and to understand its behavior in different chemical environments. chemmethod.commdpi.comjeires.com The B3LYP functional is a commonly used hybrid functional for these types of investigations. chemmethod.comdergipark.org.tr
Molecular geometry optimization is a critical step in computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the lowest energy. For this compound, this process has been carried out using various computational packages like Gaussian and programs such as CREST (Conformer–Rotamer Sampling Tool). chemrj.orgresearchgate.netaip.org
Researchers have employed both semi-empirical methods and more rigorous DFT methods, such as B3LYP with basis sets like 6-31G(d), to optimize the molecular structure of this compound. dergipark.org.trchemrj.org The optimized geometrical parameters, including bond lengths and angles, are often compared with experimental data from techniques like X-ray diffraction to validate the computational model. dergipark.org.tr Conformational analysis, which explores the different spatial arrangements (conformers) of a molecule and their respective energies, is crucial for understanding how this compound might adopt specific shapes to interact with its biological targets. aip.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ajchem-a.comnih.gov
A smaller energy gap suggests that a molecule can be more easily excited, indicating higher reactivity. nih.gov For this compound, the HOMO-LUMO gap has been calculated using DFT and other methods. These calculations show how the electronic properties and reactivity can be influenced by interactions with other molecules or surfaces. chemmethod.comchemmethod.com For example, the interaction of this compound with graphene was found to dramatically reduce the energy gap, suggesting the complex is more conductive and reactive than the antibiotic alone. chemmethod.comchemmethod.com The HOMO-LUMO energy gap is also a critical factor in determining charge transfer processes. acs.org
Below is a table compiling reported electronic properties for this compound from computational studies.
| Property | Value (eV) | Level of Theory/Method | Source |
| HOMO Energy | -6.02 | B3LYP / 6-31G | chemmethod.com |
| LUMO Energy | -0.58 | B3LYP / 6-31G | chemmethod.com |
| HOMO-LUMO Gap (ΔE) | 5.44 | B3LYP / 6-31G | chemmethod.com |
| HOMO Energy | -5.608 | DFT | jeires.com |
| LUMO Energy | -1.873 | DFT | jeires.com |
| HOMO-LUMO Gap (ΔE) | 3.735 | DFT | jeires.com |
Note: Values can vary significantly depending on the computational method, basis set, and the specific chemical environment (e.g., isolated molecule, in solution, or complexed with another substance).
Charge transfer (CT) is a fundamental process in chemical reactions and molecular interactions where an electron is transferred from one part of a molecular system to another. Computational studies have investigated the CT characteristics of this compound, particularly in the context of its interaction with metal ions and surfaces. chemrj.orgresearchgate.net
One study provided experimental evidence for the role of HOMO-LUMO energy levels in the CT process between an analyte and a substrate. acs.org It was observed that while a similar antibiotic, chloramphenicol, could be detected using a silver nanoparticle-based sensor, this compound could not. This was attributed to the large energy gap between the LUMO level of this compound and the Fermi level of the silver substrate, which likely prevented the crucial metal-to-molecule charge transfer process required for signal enhancement. acs.org In other contexts, such as photodegradation, the charge transfer between this compound and a catalyst is the key mechanism driving its decomposition. mdpi.com
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Related Electronic Properties
Molecular Modeling and Dynamics Simulations
Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations allow for the study of the dynamic behavior of this compound and its interactions with complex biological systems over time.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. chemmethod.com This method is essential for understanding how drugs interact with their biological targets.
This compound's primary targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes crucial for cell wall synthesis. scienceopen.comelewa.org By inhibiting these proteins, β-lactam antibiotics like this compound disrupt cell wall integrity, leading to bacterial cell death. mdpi.com However, many bacteria have developed resistance by producing beta-lactamase enzymes, which hydrolyze and inactivate these antibiotics. scienceopen.comphyschemres.org
Docking studies have been performed to model the interaction of this compound with both PBPs and beta-lactamases. These studies calculate the binding affinity (often expressed as a binding energy score) and identify the specific amino acid residues in the protein's active site that form key interactions (e.g., hydrogen bonds) with the drug molecule.
One such study investigated the docking of this compound into the active site of PBP2a from Methicillin-Resistant Staphylococcus aureus (MRSA). The results revealed a relatively high binding energy and a network of hydrogen bonds with polar residues like Ser404, Thr601, and Ser599, illustrating how the drug fits into the enzyme's active site. scienceopen.com Such computational insights are invaluable for designing new β-lactam drugs that can effectively bind to their targets while evading inactivation by beta-lactamase enzymes. scienceopen.comresearchgate.net
| Target Protein | Interacting Residues | Binding Energy (kcal/mol) | Source |
| PBP2a (MRSA) | Ser404, Thr601, Ser599, His584, Ser462 | -16.70 | scienceopen.com |
Simulations of this compound Interactions with Biological Macromolecules and Nanomaterials (e.g., Graphene)
Computational simulations, such as molecular dynamics (MD) and molecular docking, are instrumental in elucidating the interactions between this compound and various macromolecules and materials. These studies provide a detailed view of binding mechanisms and intermolecular forces that are difficult to observe experimentally.
Molecular docking studies have been employed to investigate the interaction of this compound with biological targets. For instance, simulations have shown that this compound can form static interactions within the catalytic pocket of enzymes like tyrosinase. researchgate.net These interactions can involve hydrogen bonding with specific amino acid residues and coordination with metal ions at the active site. researchgate.net Such computational approaches are crucial for understanding the inhibitory mechanisms of this compound against certain enzymes and can guide the design of novel inhibitors. researchgate.net
The interaction of this compound with nanomaterials has also been a subject of computational investigation. Density Functional Theory (DFT) and molecular docking have been used to examine the interaction between this compound and graphene. chemmethod.com These studies have revealed that this compound can be adsorbed onto the surface of graphene, a process that is predicted to be exothermic and spontaneous at room temperature. chemmethod.comchemmethod.com The primary forces driving this interaction are considered to be of the weak van der Waals type, suggesting physical adsorption. chemmethod.com Computational analyses of the frontier molecular orbitals (HOMO and LUMO) indicate that upon interaction with graphene, this compound's electrophilicity increases, making the complex more conductive and reactive compared to the individual molecule. chemmethod.comchemmethod.com
Furthermore, non-equilibrium molecular dynamics simulations have been used to study the removal of this compound from water using graphene oxide (GO) membranes. researchgate.net These simulations indicate a strong interaction between the hydroxyl and epoxy functional groups on the GO nanosheets and the this compound molecules, causing the antibiotic to be retained on the membrane's basal plane. researchgate.net DFT studies also support the potential of graphene oxides and chitosan (B1678972) as effective adsorbents for this compound from aqueous solutions, with electrostatic energy being a major contributor to the stabilization energy in these complexes. dntb.gov.ua The interaction energy between this compound and these materials suggests a physisorption process. nih.gov
Table 1: Computational Insights into this compound Interactions
| Interacting Species | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Tyrosinase | Molecular Docking | Forms static interaction with the catalytic pocket via hydrogen bonding and interaction with dicopper ions. | researchgate.net |
| Graphene | DFT, Molecular Docking | Exothermic and spontaneous physical adsorption; interaction is of weak van der Waals type. The resulting complex is more conductive and reactive. | chemmethod.comchemmethod.com |
| Graphene Oxide (GO) | Non-equilibrium Molecular Dynamics, DFT | Strong interaction between hydroxyl/epoxy groups of GO and this compound. Electrostatic energy is a major contributor to stabilization. | researchgate.netdntb.gov.ua |
| Chitosan | DFT | Global minimum energy structure suggests a parallel approach with mostly van der Waals interactions, some of which are hydrogen bonds. | mdpi.com |
Theoretical Investigations of this compound Reactivity and Degradation Mechanisms
Theoretical studies are crucial for understanding the chemical reactivity of this compound and the complex pathways through which it degrades. These investigations provide predictions and validations of degradation mechanisms that are often challenging to fully characterize through experimental means alone.
Prediction and Validation of Hydrolysis and Photolysis Pathways
This compound is known to degrade in aqueous environments through processes like hydrolysis and photolysis. nih.govnih.govmdpi.com Theoretical calculations help to elucidate the intricate mechanisms of these degradation pathways. The primary route of hydrolysis involves a nucleophilic attack by a water molecule on the strained β-lactam ring, leading to its opening and the formation of amoxicillinoic acid. nih.govmdpi.com This initial product can then undergo further degradation, including decarboxylation to form amoxicillin (B794) penilloic acid. nih.gov
Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants like this compound. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to clarify the reaction mechanisms between this compound and highly reactive species such as hydroxyl radicals (•OH), which are generated during AOPs. researchgate.net These studies have shown that the degradation can proceed via two main pathways: hydrogen abstraction and hydroxyl radical addition. Computational results indicate that the addition of the hydroxyl radical to the this compound molecule is both kinetically and thermodynamically more favorable than hydrogen abstraction.
Photolysis, or degradation by light, is another significant abiotic degradation pathway for this compound. nih.govnih.gov While direct photolysis can occur, indirect photolysis, often facilitated by natural photosensitizers like humic acids, can enhance the degradation rate. nih.gov Theoretical models can help predict the quantum yields and kinetic constants associated with these photochemical reactions. nih.gov
Transition State Analysis for Degradation Reactions
Transition state analysis is a powerful computational tool used to map out the energy landscape of a chemical reaction, identifying the high-energy transition states that connect reactants to products. This analysis provides critical information about the feasibility and kinetics of different degradation pathways.
For the degradation of this compound, calorimetric studies have identified exothermic transitions associated with its chemical breakdown in aqueous solutions. mathewsopenaccess.com These transitions are temperature and pH-dependent, indicating complex degradation kinetics. mathewsopenaccess.com Theoretical calculations can complement these experimental findings by modeling the reaction coordinates and calculating the activation energies for the various degradation steps.
In the context of degradation by hydroxyl radicals, DFT calculations are used to locate the transition states for both the hydrogen abstraction and radical addition pathways. By comparing the calculated activation energies for these different routes, researchers can predict which degradation pathway is more likely to occur under specific conditions. The finding that hydroxyl radical addition is favored is a direct result of such transition state analyses. These theoretical insights are invaluable for designing more effective water treatment processes aimed at removing this compound and other similar pollutants from the environment.
Computational Studies on this compound Metal Complexes and Coordination Chemistry
The coordination of this compound with metal ions can significantly alter its properties and biological activity. Computational studies provide a molecular-level understanding of the structure, bonding, and reactivity of these metal complexes, offering insights that are often difficult to obtain through experimental methods alone. researchgate.net
Prediction of Ligand-Metal Bonding and Complex Structures
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics (MM), are widely used to predict the geometry and bonding characteristics of this compound metal complexes. researchgate.netnih.govmdpi.com These studies have shown that this compound typically acts as a bidentate ligand, coordinating with metal ions through various donor atoms, including the nitrogen of the amino and imino groups, and the oxygen of the carboxylate or β-lactam carbonyl group. researchgate.netresearchgate.net
For instance, studies on transition metal complexes of this compound with ions like Fe(III), Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II) have proposed octahedral geometries for most of these complexes, with the exception of the Ni(II) complex, which is suggested to have a tetrahedral structure. researchgate.net The prediction of these structures is supported by comparing calculated spectroscopic data (like IR frequencies) with experimental measurements. mdpi.comnih.gov Computational models also allow for the calculation of optimized parameters such as bond lengths and angles, providing a detailed picture of the coordination sphere around the metal ion. researchgate.net
Table 2: Predicted Geometries of this compound Metal Complexes
| Metal Ion | Predicted Geometry | Computational Method | Reference |
|---|---|---|---|
| Fe(III) | Octahedral | DFT | researchgate.net |
| Mn(II) | Octahedral | DFT | researchgate.net |
| Ni(II) | Tetrahedral | DFT | researchgate.net |
| Cu(II) | Octahedral | DFT | researchgate.net |
| Zn(II) | Octahedral | DFT | researchgate.net |
| Cd(II) | Octahedral | DFT | researchgate.net |
Theoretical Insights into Enhanced Activity of Metal Complexes
A key motivation for studying this compound metal complexes is the observation that chelation can enhance the biological activity of the parent drug. researchgate.netekb.egnih.gov Theoretical studies offer explanations for this enhanced activity. According to chelation theory, the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor atoms of the ligand. researchgate.netacs.org This process increases the delocalization of electrons across the chelate ring and enhances the lipophilicity of the complex. researchgate.netnih.gov Increased lipophilicity can facilitate the penetration of the complex through the lipid membranes of bacteria, thereby increasing its efficacy. researchgate.netnih.gov
Computational analyses, such as the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, provide further insights. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. acs.org By calculating these values for both the free this compound and its metal complexes, researchers can theoretically predict changes in reactivity upon coordination. researchgate.net These calculations can also shed light on charge transfer between the metal and the ligand, which is a key aspect of their interaction and resulting properties. researchgate.net
However, it is also noted that in some cases, such as with certain Zinc complexes, the antibacterial activity might decrease. This can be attributed to the coordination with the metal ion making the pharmacophoric moieties of the drug unavailable for binding to their biological targets in microorganisms. researchgate.net
Application of Computational Chemistry in Rational Design of New this compound Analogues and Inhibitors
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to accelerate the design and optimization of new therapeutic agents. nih.gov In the context of this compound, these in silico techniques are pivotal for designing novel analogues and inhibitors to overcome challenges such as antibiotic resistance and suboptimal physicochemical properties. mdpi.comresearchgate.net Methodologies like molecular docking, quantitative structure-activity relationship (QSAR) analysis, and density functional theory (DFT) enable a rational, hypothesis-driven approach to drug design, significantly reducing the time and cost associated with traditional trial-and-error synthesis and screening. nih.govpnas.org
The core principle of this rational design involves using computational models to predict how a molecule's structure will affect its function. mdpi.com For this compound, this includes designing derivatives with enhanced stability, improved activity against resistant pathogens, or the ability to inhibit bacterial enzymes responsible for resistance, such as β-lactamases and penicillin-binding proteins (PBPs). sci-hub.seelewa.org
Designing Prodrugs and Analogues with Enhanced Properties
A significant application of computational chemistry is the design of prodrugs—inactive or less active precursors that are converted into the active drug within the body. This strategy has been employed for this compound to improve properties like stability and taste. alquds.eduresearchgate.net
Researchers have utilized Density Functional Theory (DFT) calculations to design and synthesize novel prodrugs of amoxicillin. alquds.eduresearchgate.netalquds.edu For instance, by reacting the primary amine group of amoxicillin with a maleic anhydride (B1165640) linker, new prodrugs were created. alquds.edu The goal was to replace the sensitive amine group with a more stable amide linkage, thereby enhancing the molecule's stability in aqueous solutions and masking its bitter taste. alquds.eduresearchgate.net Computational studies guided the selection of linkers to ensure the prodrug would be stable but could still release the active amoxicillin under specific physiological conditions. researchgate.netalquds.edu
| Prodrug Name | Design Rationale | Computational Method | Intended Improvement |
| Amoxicillin ProD 1 | Designed by reacting amoxicillin with a maleic anhydride linker to replace the amine group with a more stable amide. alquds.eduresearchgate.net | Density Functional Theory (DFT) alquds.eduresearchgate.net | Improved stability and masking of bitter taste. alquds.edu |
| Amoxicillin ProD 2 | A second-generation prodrug also designed based on DFT calculations for enhanced stability and kinetic properties. researchgate.netalquds.edu | Density Functional Theory (DFT) researchgate.net | Improved stability and controlled release kinetics. researchgate.netalquds.edu |
In Silico Design of Analogues Targeting Resistant Bacteria
The rise of antibiotic resistance, particularly through altered penicillin-binding proteins (PBPs) like PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antibiotics. elewa.orgresearchgate.net Computational methods are at the forefront of designing this compound analogues that can effectively bind to these resistant targets.
In one such study, six derivatives of ampicillin (B1664943) (a structurally very similar analogue of this compound) were designed in silico through pharmacomodulation. elewa.orgresearchgate.net Modifications included changing the carbonyl group to ester and ether functionalities and adding halogen atoms. elewa.org Molecular docking simulations were then performed to predict the binding affinity of these new derivatives to the PBP2a protein. elewa.orgresearchgate.net The binding energy, measured in kcal/mol, indicates the stability of the complex between the ligand (the ampicillin derivative) and the protein target; a more negative value suggests a stronger, more stable interaction.
While the designed ampicillin derivatives did not show a greater inhibitory capacity than ampicillin itself in this particular study, one derivative exhibited a comparable binding affinity, providing valuable insights for future design iterations. elewa.orgresearchgate.net
| Compound | Modification from Parent Molecule (Ampicillin) | Target Protein | Predicted Binding Energy (kcal/mol) |
| Ampicillin | - | PBP2a | -7.2 |
| Ampicillin-derivative 1 | R = OCH₃ | PBP2a | -6.8 |
| Ampicillin-derivative 2 | R = OCH₂CH₃ | PBP2a | -7.2 |
| Ampicillin-derivative 3 | R = CHCl₂ | PBP2a | -6.9 |
| Ampicillin-derivative 4 | R = OCOCH₃ | PBP2a | -6.9 |
| Ampicillin-derivative 5 | R = OCHCl₂ | PBP2a | -6.9 |
| Ampicillin-derivative 6 | R = OCOCHF₂ | PBP2a | -7.0 |
Data sourced from a 2024 study on the in silico design of novel beta-lactam derivatives. elewa.orgresearchgate.net
Exploring New Mechanisms of Action through Computational Analysis
Beyond overcoming existing resistance mechanisms, computational studies can explore entirely new targets for this compound and its analogues. A recent study used molecular docking, DFT, and molecular dynamics simulations to investigate the polypharmacological effect of amoxicillin, suggesting it may have an additional mode of action beyond disrupting cell wall synthesis. researchgate.net The research indicated a probable interaction with DNA gyrase B, a critical protein in bacterial DNA replication. researchgate.net The docking results showed that amoxicillin binds to the active site of E. coli DNA gyrase B with a favorable binding energy, suggesting that it could act as a dual-target inhibitor. researchgate.net This type of computational investigation opens pathways for designing novel analogues specifically optimized to inhibit both cell wall synthesis and DNA replication, potentially leading to more potent and robust antibiotics. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is another powerful computational technique used in the design of novel antibiotics. mdpi.comasm.orgnih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jst.go.jpresearchgate.net For this compound analogues, QSAR can predict the antibacterial potency of newly designed molecules before they are synthesized. jst.go.jp By analyzing the physicochemical and structural properties (descriptors) that most influence antibacterial activity, researchers can prioritize the synthesis of candidates with the highest probability of success. nih.govresearchgate.net This approach has been widely used for various classes of antibiotics to guide the rational design of more effective agents. mdpi.comasm.org
Future Perspectives and Emerging Research Areas for L Amoxicillin
Novel Chemical and Biochemical Approaches to Combat L-Amoxicillin Resistance
The primary threat to the continued use of this compound is the evolution of bacterial resistance mechanisms. Research is actively pursuing novel chemical and biochemical strategies to counteract these defenses.
One of the most established biochemical resistance mechanisms is the bacterial production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics like amoxicillin (B794). numberanalytics.comnih.gov A successful counter-strategy has been the co-administration of this compound with β-lactamase inhibitors (BLIs). oup.com Compounds like clavulanic acid can irreversibly bind to these bacterial enzymes, restoring the efficacy of this compound against otherwise resistant strains. oup.com The development of new and more potent BLIs remains a critical area of research to combat the growing diversity of β-lactamases. numberanalytics.com
Another significant resistance mechanism involves efflux pumps, which are bacterial proteins that actively expel antibiotics from the cell, preventing them from reaching their target. nih.govmdpi.com Researchers are investigating efflux pump inhibitors (EPIs), small molecules designed to block these pumps. nih.gov By inhibiting this efflux mechanism, the intracellular concentration of this compound can be increased, potentially re-sensitizing resistant bacteria. numberanalytics.comnih.gov Other approaches include the chemical modification of the amoxicillin molecule itself to evade resistance mechanisms or the development of novel compounds that target bacterial enzymes involved in antibiotic modification and destruction. oup.commdpi.com
| Strategy | Mechanism of Action | Example/Target | Research Focus |
| β-Lactamase Inhibition | Inhibitors bind to β-lactamase enzymes, preventing the degradation of this compound. numberanalytics.comoup.com | Clavulanic Acid, Avibactam | Development of novel inhibitors against a broader spectrum of β-lactamases. numberanalytics.com |
| Efflux Pump Inhibition | Small molecules block bacterial pumps that expel antibiotics, increasing intracellular drug concentration. nih.gov | Phenylalanine-arginine β-naphthylamide (PAβN) | Discovery and development of potent and non-toxic EPIs for combination therapy. mdpi.com |
| Antibiotic Modification | Altering the chemical structure of this compound to prevent recognition by resistance enzymes or to enhance its activity. mdpi.com | Synthetic Siderophore Derivatives | Creating conjugates that improve bacterial cell entry and bypass resistance. frontiersin.org |
| Alternative Therapies | Using bacteriophages (viruses that infect bacteria) or antimicrobial peptides to kill resistant bacteria. numberanalytics.com | Bacteriophages, Antimicrobial Peptides (AMPs) | Exploring the specificity and efficacy of these therapies against multi-drug resistant pathogens. numberanalytics.commdpi.com |
Integration of Advanced Omics Technologies in this compound Resistance Research
To develop new strategies against resistance, a deep understanding of the underlying molecular mechanisms is essential. Advanced "omics" technologies provide a holistic view of the bacterial response to antibiotics. nih.govmdpi.com These systems-level approaches are crucial for identifying novel drug targets and biomarkers for resistance. researchgate.net
Genomics and Transcriptomics : Whole-genome sequencing allows for the rapid identification of antibiotic resistance genes (ARGs) and mutations that confer resistance. nih.gov Transcriptomics, the study of the complete set of RNA transcripts, reveals how bacteria alter gene expression in response to this compound, providing insights into the regulatory networks involved in resistance. nih.gov
Proteomics : This field focuses on the large-scale study of proteins. tandfonline.com Using techniques like mass spectrometry, researchers can identify changes in protein expression when bacteria are exposed to this compound. nih.gov This can reveal which proteins are involved in resistance, such as efflux pumps or drug-degrading enzymes, making them potential targets for new drugs. nih.gov Proteomics offers a global perspective on the molecular changes in clinically isolated multidrug-resistant strains. tandfonline.com
Metabolomics : This is the study of the complete set of small-molecule chemicals (metabolites) within a cell. When bacteria develop resistance, their metabolic pathways can be altered. nih.gov Metabolomics can identify these changes, providing clues about the biochemical processes that support resistance. nih.gov For example, studies have revealed that specific metabolites in the purine (B94841) metabolism pathway may play a significant role in antibiotic resistance in E. coli. nih.gov
The integration of data from these different omics fields (multi-omics) provides a comprehensive picture of the complex biological processes behind this compound resistance, paving the way for the development of novel diagnostic tools and therapeutic strategies. nih.govresearchgate.netimrpress.com
| Omics Technology | Focus of Study | Application in this compound Resistance Research |
| Genomics | Complete set of DNA | Identifies resistance genes and mutations in bacterial DNA. |
| Transcriptomics | Complete set of RNA transcripts | Analyzes changes in gene expression in response to antibiotic stress. nih.gov |
| Proteomics | Complete set of proteins | Identifies differentially abundant proteins and altered protein pathways involved in resistance. tandfonline.com |
| Metabolomics | Complete set of metabolites | Reveals alterations in metabolic pathways associated with the resistant state. nih.gov |
Development of Sustainable Synthesis and Environmental Remediation Strategies for this compound
The production and widespread use of this compound have environmental implications, from the chemical synthesis process to its persistence in water bodies. researchgate.netnih.gov Research is now focusing on greener and more sustainable approaches throughout the antibiotic's lifecycle.
Environmental Remediation: this compound is often not completely removed by conventional wastewater treatment plants, leading to its release into the environment where it can promote antibiotic resistance and affect aquatic ecosystems. researchgate.netnih.gov To address this, various remediation technologies are being developed:
Biosorption: This low-cost and environmentally friendly technique uses biological materials to remove pollutants. Studies have shown that the living biomass of the microalga Chlamydomonas reinhardtii can effectively remove amoxicillin from polluted freshwater. mdpi.com
Advanced Oxidation Processes (AOPs): These methods use highly reactive species to degrade antibiotics. For instance, an ultrasonic method combined with titanium magnetic nanoparticles has been shown to effectively remove amoxicillin from aqueous solutions. jwent.net
Biochar Adsorption: Biochar, a charcoal-like substance produced from biomass, can be used as a cost-effective adsorbent to remove antibiotic residues from water. nih.gov
Floating Treatment Wetlands (FTWs): This nature-based solution uses aquatic plants, such as vetiver grass, to remediate contaminated water. The efficiency of FTWs in removing amoxicillin can be enhanced by adding biochar, nutrients, and specific antibiotic-degrading bacteria. nih.gov
| Strategy | Description | Key Findings/Advantages |
| Enzymatic Synthesis | Uses enzymes as catalysts for amoxicillin production. google.com | Mild process conditions, green, and environmentally friendly. google.com |
| Biosorption | Employs living biomass like microalgae to absorb amoxicillin from water. mdpi.com | Effective, low-cost, and does not produce secondary pollutants. mdpi.com |
| Advanced Oxidation | Utilizes ultrasonic waves and nanoparticles to decompose amoxicillin. jwent.net | High removal efficiency (up to 91.7%) under optimized conditions. jwent.net |
| Phytoremediation | Uses plants in floating treatment wetlands to clean contaminated water. nih.gov | Can achieve up to 97% amoxicillin removal when intensified with biochar and bacteria. nih.gov |
Exploration of Advanced Materials and Nanotechnology in this compound Research and Application
Nanotechnology offers powerful new tools to enhance the efficacy of this compound and overcome resistance. mdpi.com By engineering materials at the nanoscale, researchers can develop sophisticated drug delivery systems. bohrium.com
Nanocarriers for Enhanced Delivery: this compound can be encapsulated within various types of nanoparticles, which serve as protective carriers. These include:
Lipid Nanoparticles (LNPs): These carriers can protect amoxicillin from degradation in the stomach's acidic environment, which is a significant limitation, especially for treating Helicobacter pylori infections. dovepress.com The small size of these nanoparticles allows for better diffusion and retention at the infection site. dovepress.com
Polymeric Nanoparticles: These have been studied as delivery systems for amoxicillin. dovepress.com
Metallic Nanoparticles: Gold (AuNPs) and silver (AgNPs) nanoparticles have shown promise. nih.govmdpi.com They can be functionalized with this compound, and their small size facilitates diffusion through bacterial cell walls. nih.gov These nanoparticles not only act as carriers but also possess intrinsic antimicrobial properties, creating a synergistic effect that can combat resistant bacteria. mdpi.comnih.gov For example, silver nanoparticles can disrupt bacterial membranes and neutralize β-lactamase enzymes. mdpi.com
Mesoporous Silica Nanoparticles: These can be co-loaded with both an antibiotic and an efflux pump inhibitor, providing a dual strategy to bypass resistance mechanisms. mdpi.com
These nanoformulations can be designed for controlled and sustained release, reducing systemic toxicity and improving treatment outcomes. mdpi.com The ability of nanoparticles to penetrate bacterial biofilms—protective layers that are notoriously difficult for conventional antibiotics to breach—is another significant advantage. mdpi.combohrium.com
| Nanomaterial | Application in this compound Research | Key Advantage |
| Lipid Nanoparticles (LNPs) | Encapsulation to protect amoxicillin from acidic degradation. dovepress.com | Increased stability and retention at the infection site (e.g., gastric mucosa). dovepress.com |
| Gold Nanoparticles (AuNPs) | Used as a carrier for a DNA-Amoxicillin complex. nih.gov | Enhances biocompatibility and diffusion through the bacterial cell wall. nih.gov |
| Silver Nanoparticles (AgNPs) | Combined with amoxicillin to create a synergistic antibacterial effect. mdpi.com | Disrupts bacterial membranes and can neutralize resistance enzymes. mdpi.com |
| Titanium Dioxide (TiO2) Nanoparticles | Used as a catalyst in advanced oxidation processes for environmental remediation. jwent.net | Enhances the degradation of amoxicillin in polluted water. jwent.net |
| Polymeric Nanoparticles | Encapsulation of amoxicillin for controlled drug delivery. dovepress.comjscimedcentral.com | Enables sustained release and can be designed to target specific bacteria. mdpi.com |
Interdisciplinary Research Integrating this compound Chemistry, Environmental Science, and Molecular Biology
Addressing the multifaceted challenges associated with this compound requires a departure from siloed research. The convergence of chemistry, environmental science, and molecular biology is fostering a more holistic understanding and generating comprehensive solutions. researchgate.netmdpi.com
Chemistry and Molecular Biology: The integration of synthetic chemistry and molecular biology is fundamental to designing novel antibiotic variants and resistance-breaking compounds. frontiersin.orgportlandpress.com Understanding the molecular basis of resistance, such as the structure of a β-lactamase enzyme (molecular biology), allows chemists to rationally design inhibitor molecules that can block its function. bcm.edu Chemical biology approaches, using chemical probes, are powerful tools for uncovering new drug targets and investigating mechanisms of action and resistance. frontiersin.org
Environmental Science and Chemistry: This intersection is crucial for developing green chemistry approaches to antibiotic production and effective environmental remediation strategies. nih.gov Environmental scientists identify the persistence and ecological impact of this compound in ecosystems, while chemists and engineers design sustainable synthesis routes and technologies like advanced oxidation processes or novel adsorbent materials to remove the antibiotic from water. mdpi.comgla.ac.uk
Molecular Biology and Environmental Science: This collaboration helps to unravel the evolution and spread of antibiotic resistance in the environment. mdpi.com Molecular biologists can track the prevalence and transfer of resistance genes in different environmental compartments (water, soil), while environmental scientists can model how factors like pollution and climate change might influence these dynamics. mdpi.commdpi.com
Such interdisciplinary research, often incorporating systems biology and computational modeling, is essential for a sustainable future for this compound. nih.govplos.org It ensures that the development of new treatments is balanced with an understanding of their ecological footprint and the broader dynamics of antibiotic resistance. mdpi.com
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying L-Amoxicillin in pharmaceutical formulations and biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound due to its specificity and reproducibility. For biological fluids (e.g., plasma), reverse-phase HPLC coupled with mass spectrometry (LC-MS) improves sensitivity . Microbiological assays, such as agar diffusion, are used for activity-based quantification but require strict control of microbial strain sensitivity and incubation conditions . Pharmacopeial methods (e.g., USP) outline validated protocols for dissolution testing and impurity profiling .
Q. How do physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?
- Methodological Answer : this compound’s β-lactam ring is prone to hydrolysis under acidic/alkaline conditions or elevated temperatures. Stability studies should use buffered solutions (pH 6–8) and controlled storage (2–8°C) to prevent degradation. Solubility in aqueous solvents can be enhanced using co-solvents like polyethylene glycol, critical for in vitro bioavailability assays .
Q. What role does stereochemistry play in this compound’s antibacterial activity?
- Methodological Answer : The (2S,5R,6R) configuration of this compound is essential for binding penicillin-binding proteins (PBPs) in bacterial cell walls. Enantiomeric impurities (e.g., D-isomers) reduce efficacy and must be monitored using chiral HPLC or circular dichroism spectroscopy .
Advanced Research Questions
Q. How can researchers design robust dose-response studies to evaluate this compound’s efficacy against resistant bacterial strains?
- Methodological Answer : Use a checkerboard microdilution assay to determine minimum inhibitory concentrations (MICs) in combination with β-lactamase inhibitors (e.g., clavulanic acid). Include controls for inoculum effect and pH-dependent activity. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to define hypotheses, ensuring alignment with clinical resistance patterns .
Q. What strategies resolve contradictions in MIC data between microbiological assays and genomic resistance predictions?
- Methodological Answer : Discrepancies may arise from efflux pump activity or biofilm formation unaccounted for in genomic models. Supplement MIC assays with transcriptomic analysis (e.g., RT-qPCR) of resistance genes (e.g., blaTEM-1). Use statistical tools like Bland-Altman plots to assess agreement between methods .
Q. How can enzymatic synthesis methods improve the yield and purity of this compound compared to traditional chemical routes?
- Methodological Answer : Enzymatic synthesis using penicillin acylase reduces byproducts (e.g., oligomers) by enabling regioselective coupling of 6-aminopenicillanic acid (6-APA) with D-4-hydroxyphenylglycine. Optimize reaction parameters (pH 7.5, 25°C) and immobilize enzymes for reusability. Monitor reaction progress via UPLC to detect early-stage impurities .
Q. What statistical approaches are appropriate for analyzing pharmacological data from this compound pharmacokinetic studies?
- Methodological Answer : Non-compartmental analysis (NCA) calculates AUC, Cmax, and t1/2 from plasma concentration-time curves. For nonlinear kinetics, use compartmental modeling (e.g., Monod equations) with software like NONMEM. Address inter-subject variability using mixed-effects models and validate with bootstrapping .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
